The compound was first isolated and identified from citrus in a 1965 study published in Nature [1]. The following table summarizes the key details from this foundational work.
| Aspect | Technical Details |
|---|---|
| Publication | Wheaton, T. A., & Stewart, I. (1965). Feruloylputrescine: Isolation and Identification from Citrus Leaves and Fruit. Nature, 206(984), 620–621 [1]. |
| Source Material | Leaves and juice of grapefruit (Citrus × paradisi Macf.) [1]. |
| Chemical Identity | IUPAC Name: N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide Original Name: Subaphylline [1] [2]. | | Initial Context | Identified during an investigation of nitrogenous bases (like octopamine and synephrine) in citrus, noted for its interesting pharmacological properties [1]. |
This compound is a conjugate of ferulic acid and putrescine. The diagram below outlines its biosynthetic pathway within the context of citrus polyamine metabolism.
Biosynthesis of this compound from arginine in citrus. ODC: Ornithine Decarboxylase; ADC: Arginine Decarboxylase; AIH: Agmatine Iminohydrolase; NPL1: N-carbamoylputrescine Amidohydrolase. Pathway based on synthesis from [2].
Recent research has profoundly advanced our understanding of this compound's function, especially in plant-pathogen interactions.
Key Discovery in HLB Pathogenesis: A 2024 study using spatial metabolomics and 3D molecular mapping revealed a critical mechanism in Huanglongbing (HLB) or "citrus greening" disease [3] [4] [5].
Therapeutic Implications: This discovery revealed a host-directed therapeutic target.
The following table summarizes the core methodologies used to identify and study this compound, from its initial discovery to modern analysis.
| Method Category | Specific Techniques & Workflow |
|---|
| Initial Isolation & Identification (1965) | 1. Extraction & Isolation: From plant juice or leaves. 2. Chromatography: Paper and/or thin-layer chromatography (TLC) for separation and preliminary analysis [1]. 3. Chemical Analysis: Crystallization, analysis of hydrolysis products (ferulic acid, putrescine), and direct comparison with a synthetic standard for confirmation [1]. | | Modern Metabolomics & Spatial Mapping (2024) | 1. Sample Collection: High-resolution collection of small tissue pieces from specific locations on a plant (e.g., single leaves, branches) [4] [5]. 2. Liquid Chromatography-Mass Spectrometry (LC-MS): Untargeted metabolomic profiling of the collected samples [5]. 3. Data Processing & 3D Mapping: - Molecular Networking: Clusters MS/MS data to identify structurally related metabolites [5]. - Spatial Visualization: Metabolite concentrations are mapped back onto 3D models of the sampled plant structure to visualize chemical distributions [4] [5]. 4. In vitro Bioassay: Candidate bactericidal compounds (e.g., ferulic acid) are tested against CLas in a laboratory setting to confirm antimicrobial activity [5]. |
The experimental workflow for modern spatial metabolomics is visualized below.
Workflow for spatial metabolomics used in recent this compound research. LC-MS: Liquid Chromatography-Mass Spectrometry. Based on methodologies from [4] [5].
The understanding of this compound has expanded into new areas with practical potential.
Feruloylputrescine exhibits a range of biological activities, as detailed in the table below.
| Application Area | Observed Activity / Model Used | Key Findings / Mechanism |
|---|---|---|
| Cardiovascular Health | In vitro (HepG2 cells); In vivo (high-fat diet mice) [1] [2] | Inhibits microbial enzymes CntA/B, reducing TMA production; suppresses FMO3 expression, lowering TMAO levels linked to cardiovascular disease [1] [2]. |
| Plant-Pathogen Interaction | Citrus plants infected with Candidatus Liberibacter asiaticus (CLas) [3] [4] | Accumulates in HLB-diseased tissue; pathogen may convert antimicrobial ferulic acid to non-toxic this compound to evade plant defense [3] [4]. |
| Anticancer Research | In vitro (HepG2 hepatocellular carcinoma cells) [5] | Exhibits cytotoxicity; induces cell cycle arrest and apoptosis in HepG2 cells by downregulating EGFR, AKT1, and SRC expression [5]. |
| Smooth Muscle Physiology | Ex vivo (muscle strip contraction assay) [1] | Inhibits noradrenaline-induced urethral smooth muscle contraction [1]. |
| Anti-Aging Research | In vivo (Caenorhabditis elegans) [6] | Identified as a differential metabolite in a study of Lycium ruthenicum extract, which prolonged lifespan [6]. |
For researchers looking to replicate or build upon key findings, here are the methodologies from cited studies.
UHPLC-MS/MS Analysis for Metabolomic Identification [5]
In Vitro Assay for TMAO Reduction in HepG2 Cells [1]
In Vivo Assay for Cardiovascular Health [1]
This compound is synthesized in plants through the conjugation of ferulic acid and putrescine. The following diagram illustrates its biosynthesis and multifaceted roles.
Diagram of this compound biosynthesis from L-arginine/ferulic acid and its multifaceted biological activities.
The unique properties of this compound open several promising research avenues:
The table below summarizes the key findings from scientific studies on feruloylputrescine's bioactivity.
| Pharmacological Property | Experimental Findings | Experimental Model | Citation |
|---|---|---|---|
| Chemopreventive | Induced the phase II detoxifying enzyme Quinone Reductase (QR); specific feruloyl putrescines showed QR induction >1000 units/mg. | In vitro assay using mouse hepatoma cell line (Hepa1c1c7) | [1] |
| Antimicrobial | Demonstrated high bactericidal activity against Candidatus Liberibacter asiaticus (CLas), on par with the antibiotic oxytetracycline. | In vitro bioassay | [2] |
| Anti-inflammatory | Inhibited the production of nitric oxide (NO), an inflammatory mediator. | In vitro assay | [1] |
| Role in Plant Defense | Accumulation in plant tissues is highly correlated with the severity of bacterial infection (Huanglongbing). | Citrus plants ( in planta analysis via mass spectrometry) | [2] |
For researchers looking to replicate or build upon these findings, here is a deeper dive into the key methodologies used in the cited studies.
This method measures the induction of Quinone Reductase (QR), a phase II detoxifying enzyme, which is a recognized mechanism for chemoprevention [1].
This protocol was developed to test compounds against the unculturable bacterium Candidatus Liberibacter asiaticus (CLas) [2].
This compound is a phenolamide, a conjugate of ferulic acid (a hydroxycinnamic acid) and putrescine (a polyamine). The diagram below illustrates its biosynthesis and a proposed mechanism for its accumulation during bacterial infection.
The diagram illustrates the biosynthetic pathway of this compound in plants and a proposed mechanism of action. Research suggests that during bacterial infection, the pathogen may trigger the conversion of antimicrobial ferulic acid into this compound. This conversion potentially acts as a detoxification mechanism for the bacterium, reducing the plant's natural defense and allowing the disease to progress [2].
Key areas for future research include:
Citrus species produce a diverse array of specialized metabolites with significant pharmacological potential, including the three nitrogen-containing compounds that are the focus of this technical guide: feruloylputrescine, octopamine, and synepphrine. These compounds represent distinct chemical classes within citrus biochemistry, each with unique structural characteristics and biological activities. This compound is a conjugated polyamine first identified in grapefruit leaves and juice in 1965, where it was originally called "subaphylline" [1] [2]. Octopamine and synephrine are phenylethanolamine alkaloids that were identified in citrus fruits shortly before this compound [2]. These compounds have garnered research interest due to their potential applications in cardiovascular health, neuropharmacology, and metabolic disorders, making them valuable targets for drug development and functional food ingredients [3] [4].
The structural differences between these compounds significantly influence their pharmacological properties and research applications. This compound consists of putrescine (a diamine) conjugated to ferulic acid through an amide bond, creating a unique hydroxycinnamic acid amide [1] [2]. In contrast, octopamine and synephrine are structurally similar to endogenous catecholamines, with synephrine existing as three isomeric forms (ortho-, meta-, and para-) depending on the position of the hydroxyl group on the aromatic ring [3]. The para-isomer (p-synephrine) is the primary form found in citrus species, particularly in Citrus aurantium (bitter orange) [3]. The presence of a chiral carbon atom in both octopamine and synephrine further adds to their structural complexity, with the l-enantiomer being the naturally occurring form in citrus plants [3].
Table 1: Core Properties and Quantitative Profiles of Key Citrus Amines
| Property | This compound | Octopamine | p-Synephrine |
|---|---|---|---|
| Chemical Structure | Conjugated polyamine (ferulic acid + putrescine) | Phenylethanolamine | Phenylethanolamine |
| IUPAC Name | N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide | 4-(2-amino-1-hydroxyethyl)phenol | 4-[1-hydroxy-2-(methylamino)ethyl]phenol |
| Molecular Formula | C₁₄H₂₀N₂O₃ | C₈H₁₁NO₂ | C₉H₁₃NO₂ |
| Molecular Weight | 264.32 g/mol | 153.18 g/mol | 167.21 g/mol |
| Natural Occurrence | Grapefruit leaves/juice, sweet orange varieties [1] [2] | Citrus fruits, trace amounts in mammals [2] [3] | Bitter orange, pomelo, mandarins [3] |
| Major Citrus Sources | Grapefruit, Hamlin/Navel/Pineapple/Valencia oranges [1] | Various citrus species | Citrus aurantium (bitter orange), C. grandis (pomelo) [3] |
| Known Concentrations | Not fully quantified; identified in polar fractions of orange peel extract [4] | Trace amounts in citrus; exact concentrations not specified | Variable in citrus fruits; primary alkaloid in C. aurantium [3] |
| Melting Point | Not reported | Not reported | 162-164°C (decomposition) freebase; 150-152°C hydrochloride salt [3] |
| Stability | Not fully characterized | Not fully characterized | UV light degradation to genotoxic indole derivative [3] |
The biosynthesis of this compound, octopamine, and synephrine in citrus plants involves interconnected metabolic pathways that originate from fundamental amino acid precursors. This compound biosynthesis bridges polyamine metabolism with phenylpropanoid pathway products. The putrescine moiety can be synthesized from L-arginine through two distinct routes in citrus: (1) the ornithine decarboxylase (ODC) pathway where arginine is converted to ornithine by arginase, then decarboxylated by ODC to produce putrescine; or (2) the arginine decarboxylase (ADC) pathway where arginine is directly decarboxylated to agmatine, which is subsequently converted to putrescine via catalytic actions of agmatine iminohydrolase (AIH) and N-carbamoylputrescine amidohydrolase (NPL1) [1] [5]. The ferulic acid component is derived from the phenylpropanoid pathway through hydroxylation and methylation of cinnamic acid. The final conjugation of putrescine with ferulic acid is catalyzed by specialized acyltransferases to form this compound [1].
The biosynthesis of octopamine and synephrine in citrus follows a more direct pathway from the aromatic amino acid L-tyrosine. Radio-traced studies in Citrus reshni have demonstrated that tyramine serves as the primary substrate for phenolic amine synthesis [3]. Tyramine undergoes hydroxylation to form p-octopamine, which is subsequently methylated by the enzyme phenylethanolamine N-methyltransferase (PNMT) to produce p-synephrine [3]. This biosynthetic pathway is particularly active in the fruits and flowers of certain citrus species, with bitter orange (Citrus aurantium) containing the highest concentrations of p-synephrine [3]. Recent research has begun to identify key genes responsible for this biosynthesis, opening possibilities for metabolic engineering approaches to modulate the production of these bioactive compounds [3].
The biosynthetic relationships between this compound, octopamine, and synephrine in citrus plants show distinct metabolic origins with the polyamine and phenylpropanoid pathways converging for this compound, while octopamine and synephrine derive from tyrosine through phenolic amine synthesis.
The pharmacological profiles of this compound, octopamine, and synephrine reveal diverse molecular targets and mechanisms of action that underlie their potential therapeutic applications. This compound has recently emerged as a novel cardioprotective compound through its ability to inhibit the production of trimethylamine (TMA) and trimethylamine N-oxide (TMAO) [4]. These gut microbiota-derived metabolites are significant risk factors for cardiovascular disease, with TMAO levels serving as predictors of future cardiovascular events [4]. Research led by the University of Florida demonstrated that this compound effectively suppresses the cntA/B enzyme responsible for TMA production, thereby reducing TMAO formation and potentially mitigating atherosclerosis development [4]. Additionally, this compound has shown significant flavor-modifying properties in Huanglongbing (HLB)-affected orange juice, where it suppresses bitterness and astringency while enhancing perceived sweetness, suggesting potential applications in taste modulation [6].
p-Synephrine exhibits a complex pharmacological profile primarily through its interactions with adrenergic receptors, though with distinct binding characteristics that differentiate it from its structural relative epinephrine. p-Synephrine demonstrates affinity for multiple receptor types including alpha-adrenergic receptors, beta-adrenergic receptors, 5-HT serotonergic receptors (5-HT1D, 5-HT2A, and 5-HT6), trace amine-associated receptor 1 (TAAR1), and neuromedin U2 receptor (NMU2R) [3]. Despite its structural similarity to catecholamines, p-synephrine shows reduced cardiovascular effects compared to epinephrine or norepinephrine, which may be attributed to the para-position of its hydroxyl group and its lower affinity for α1-adrenergic receptors [3]. This receptor profile underpins its proposed mechanisms for weight management through potential thermogenic and lipolytic effects, though its efficacy and safety remain topics of scientific discussion [3]. Importantly, p-synephrine demonstrates poor blood-brain barrier permeability as predicted by SwissADME online tools, limiting its central nervous system effects and potentially reducing the risk of centrally-mediated side effects [3].
Table 2: Molecular Targets and Pharmacological Effects of Citrus Bioactive Amines
| Compound | Molecular Targets | Primary Mechanisms | Observed Effects | Potential Applications |
|---|---|---|---|---|
| This compound | cntA/B enzyme (TMA lyase) [4] | Inhibition of microbial TMA production [4] | Reduced TMAO; bitterness suppression; sweetness enhancement [4] [6] | Cardiovascular protection; flavor modification in HLB-affected juice [4] [6] |
| Octopamine | Trace amine-associated receptor (TAAR) [3] | Not fully characterized in mammals | Trace amine activity; potential neurotransmitter function [3] | Limited research; potential metabolic applications |
| p-Synephrine | α-/β-adrenergic receptors; 5-HT1D/2A/6; TAAR1; NMU2R [3] | Adrenergic activation with reduced cardiovascular effects [3] | Proposed thermogenesis; lipolysis; weight management [3] | Dietary supplements for weight management; sports performance [3] |
| Shared Pathways | Polyamine metabolism [1] [5] | Antioxidant and free-radical scavenging properties [5] | Protection against stress-associated damages [5] | Enhancement of stress tolerance in plants [5] |
Diverse molecular targets and signaling pathways of citrus amines include inhibition of gut microbiome enzymes by this compound and multi-receptor activation by synephrine and octopamine.
The analysis of this compound, octopamine, and synephrine in citrus matrices and biological samples requires specialized analytical approaches due to their structural similarities, low concentrations, and potential for isomerization. For extraction and sample preparation, polar solvents like methanol, ethanol, and water-ethanol mixtures are commonly employed, particularly for the recovery of polar compounds like this compound from citrus peels [7] [4]. Recent advances in extraction technologies include subcritical water extraction (SWE), which uses water at temperatures between 100°C and 374°C under pressure to efficiently extract bioactive flavonoids and associated compounds while preserving their bioactivity [7]. For instance, researchers have achieved high extraction yields (87.8%-98.9%) of bioactive flavonoids from citrus peel using semi-continuous SWE at 145.3°C-165.6°C with a water flow rate of 2.25 mL/min [7]. The combination of SWE with pulsed electric field (PEF) treatment has been shown to further enhance extraction efficiency, particularly for compounds like hesperidin, suggesting potential applications for the simultaneous extraction of multiple citrus bioactive compounds [7].
The separation and quantification of these compounds typically employ chromatographic techniques coupled with various detection methods. Liquid chromatography-mass spectrometry (LC-MS) is particularly valuable for its sensitivity and specificity in detecting these compounds in complex matrices [3]. For synephrine analysis, enantioselective methods are essential to distinguish between the naturally occurring l-enantiomer and the d-enantiomer that may form during extraction or processing, as racemization can occur under certain conditions of pH and temperature [3]. The use of triple quadrupole mass spectrometers in multiple reaction monitoring (MRM) mode provides the requisite sensitivity for detecting trace amounts of these compounds in biological samples [8]. For sensory analysis and flavor modification studies, trained sensory panels following established protocols are employed to evaluate bitterness, astringency, aftertaste, and sweetness enhancement in citrus juices, providing quantitative sensory data that correlates with chemical analyses [6].
Comprehensive analytical workflow for citrus bioactive amines from sample preparation through extraction, fractionation, chromatographic analysis, and functional assessment.
The research landscape for citrus-derived bioactive amines continues to expand, revealing promising applications across multiple fields including pharmaceutical development, functional foods, and agricultural science. This compound has emerged as a particularly promising compound for cardiovascular disease prevention based on recent findings that it inhibits TMA production through suppression of the cntA/B enzyme [4]. This discovery suggests potential applications for this compound as a dietary supplement or functional food ingredient to reduce TMAO levels and associated cardiovascular risks [4]. Additionally, the flavor-modifying properties of this compound, particularly its ability to suppress bitterness and astringency while enhancing sweetness in HLB-affected orange juice, presents immediate practical applications for the citrus industry [6]. With approximately 5 million tons of orange peels produced annually as byproducts of juice production, the repurposing of this waste material to extract valuable compounds like this compound represents an attractive approach to valorizing agricultural waste while developing health-promoting ingredients [4].
p-Synephrine continues to be a subject of extensive research and debate regarding its efficacy and safety as a weight management ingredient. While it is widely marketed in dietary supplements for its potential thermogenic and lipolytic effects, its regulatory status remains complex with several sports organizations banning its use [3]. Future research priorities should include long-term safety studies to establish definitive toxicological profiles, particularly regarding potential cardiovascular effects with prolonged use [3]. Additionally, more research is needed to elucidate the structure-activity relationships of citrus flavonoids and amines to optimize their biological activities and minimize potential adverse effects [8]. The development of targeted delivery systems could enhance the bioavailability and efficacy of these compounds while reducing unwanted side effects. From an agricultural perspective, genetic manipulation of polyamine biosynthetic pathways offers promising approaches to enhance stress tolerance in citrus plants, potentially mitigating the devastating impacts of diseases like Huanglongbing [5].
Table 3: Research Applications and Industrial Potential of Citrus Bioactive Amines
| Application Area | Current Status | Research Gaps | Future Directions |
|---|---|---|---|
| Cardiovascular Health | This compound identified as cntA/B inhibitor; reduces TMA/TMAO [4] | Efficacy in human trials; optimal dosing; long-term effects | Clinical trials for CVD prevention; development as functional food ingredient [4] |
| Flavor Modification | This compound reduces bitterness/astringency in HLB-affected juice [6] | Broader application across citrus varieties; formulation stability | Commercial application in juice products; combination with other flavor modulators [6] |
| Weight Management | p-Synephrine used in dietary supplements; proposed thermogenic effects [3] | Mechanism clarification; long-term safety; drug interactions | Controlled clinical trials; safety profiling; receptor specificity studies [3] |
| Agricultural Applications | PAs enhance abiotic/biotic stress tolerance in citrus [5] | Field efficacy; regulatory approval; application methods | Development of PA-based treatments for citrus greening; genetic engineering of PA pathways [5] |
| Waste Valorization | Orange peel waste as source of bioactive amines [4] | Economic viability; extraction optimization; scale-up | Development of circular economy models for citrus processing byproducts [4] |
Feruloylputrescine, also known as subaphyllin, is a nitrogenous plant compound formed by the conjugation of ferulic acid and putrescine [1] [2].
The table below summarizes its known natural sources and discovery timeline:
| Source Plant | Family | Plant Organ | Key References / Context |
|---|---|---|---|
| Salsola subaphylla | Amaranthaceae | Not Specified | First reported source (Ryabinin & Il'ina, 1949) [1] |
| Grapefruit (Citrus paradisi) | Rutaceae | Leaves & Fruit | Isolated and identified (Wheaton & Stewart, 1965) [1] |
| Sweet Orange (Citrus spp.) | Rutaceae | Fruit Peel | Identified as a key bioactive [3] [4] |
| Viola odorata L. | Violaceae | Roots | Identified via metabolomics as a candidate active compound [5] |
| Gomphrena globosa | Amaranthaceae | Not Specified | Listed in metabolite database [2] |
| Ananas comosus (Pineapple) | Bromeliaceae | Not Specified | Listed in metabolite database [2] |
This compound demonstrates significant biological activities with therapeutic potential, primarily in cardiovascular and metabolic health.
The most detailed recent mechanism identified for this compound is its role in inhibiting the production of Trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite strongly linked to cardiovascular disease risk [3] [4].
The following diagram illustrates this experimentally supported pathway:
Earlier research and other contexts have reported additional activities:
For researchers aiming to work with this compound, the following data and methodologies from recent studies can serve as a reference.
The table below summarizes key quantitative findings from recent research:
| Activity / Parameter | Experimental System | Result / Value | Context |
|---|---|---|---|
| cntA/B Enzyme Inhibition | In vitro assay | Significant inhibition of TMA production | Primary mechanism for cardio-protective effect [4] |
| Inhibition of TMAO Production | In vivo (Mouse model) | Effective reduction of plasma & urine TMAO | Following L-carnitine treatment [4] |
| Cytotoxicity | In vitro | Not explicitly reported in searches | No cytotoxicity mentioned in key studies [3] [4] |
The 2024 study on orange peel used a comprehensive metabolomics approach to discover and identify this compound as the active principle [4]. The general workflow is as follows:
This methodology is powerful for identifying bioactive compounds without prior isolation and can be applied to other plant material sources [5] [4].
This compound (subaphyllin) is a plant metabolite with promising bioactivity, particularly for cardiovascular disease prevention through a novel gut-microbiome mediated mechanism. While first discovered in Salsola subaphylla, recent cutting-edge research has pivoted to its presence in citrus peels, a readily available agricultural byproduct [1] [3] [4].
For drug development professionals, the key takeaways are:
Feruloylputrescine is a hydroxycinnamic acid amide (HCAA), a class of compounds formed from the conjugation of a polyamine (putrescine) with a hydroxycinnamic acid (ferulic acid). Its basic structure is N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide [1] [2].
| Attribute | Description |
|---|---|
| First Identification | Isolated from grapefruit (Citrus paradisi) leaves and juice in 1965 [1] [3]. |
| Other Names | Originally known as subaphylline [1] [3]. |
| Core Components | Formed from ferulic acid and putrescine [4]. |
| Class of Compound | A phenolamide or hydroxycinnamic acid amide (HCAA) [4] [5]. |
This compound serves multiple functions in plants, from direct defense to physiological regulation, with emerging implications for human health.
| Role/Function | Context/Mechanism | Research Basis |
|---|---|---|
| Plant Defense Compound | Acts as a direct anti-herbivore metabolite. Its accumulation is regulated by the jasmonic acid (JA) signaling pathway [5] [6]. | Studies in rice and tea plants show induced accumulation upon insect attack (e.g., planthoppers, geometrids); its suppression makes plants more susceptible [5] [6]. |
| Chemopreventive Agent | Functions as a phase II enzyme inducer, a mechanism for detoxifying carcinogens. Its structure makes it a potent "Michael acceptor" [7]. | Isolated from maize processing wastewater; demonstrated ability to induce the chemopreventive enzyme Quinone Reductase in cell assays [7]. |
| Root Architecture Modulator | Endogenous levels influence root system formation. Inhibition of its biosynthesis can stimulate overall root growth and promote a dominant tap root [8]. | Research in a model tobacco root system showed a correlation between depressed levels of this compound (and other polyamines) and altered root morphology [8]. |
This compound biosynthesis sits at the intersection of the phenylpropanoid pathway and the polyamine pathway.
Schematic of this compound biosynthesis from phenylalanine and arginine/ornithine precursors. Key enzymes include PAL (phenylalanine ammonia-lyase), 4CL (4-coumarate-CoA ligase), ADC/ODC (arginine/ornithine decarboxylase), and HCT/AT (acyltransferase).
The key enzymatic step is the conjugation of feruloyl-CoA (from the phenylpropanoid pathway) with putrescine (from arginine or ornithine decarboxylation), catalyzed by specific acyltransferases [4] [5]. In rice, the gene Os4CL5 is a critical node in this pathway, and its suppression leads to reduced N-feruloylputrescine accumulation and compromised plant resistance [5].
A proof-of-concept study in bamboo (Phyllostachys nigra) cells demonstrated the production of alternative HCAAs.
Research on feruloyl putrescines from maize wastewater detailed isolation and bioactivity testing [7].
Current evidence points to several promising research avenues:
Feruloylputrescine, originally known as subaphylline, represents a significant plant secondary metabolite belonging to the hydroxycinnamic acid amide class. This compound was first identified and characterized in the mid-1960s from grapefruit leaves and juice (Citrus × paradisi), marking a pivotal discovery in plant biochemistry [1]. The initial identification revealed its structure as N-(4-aminobutyl)-4-hydroxy-3-methoxy-cinnamamide, establishing it as a conjugate between ferulic acid and putrescine [1]. This discovery was particularly notable as it represented the first documented putrescine conjugate in citrus plants, opening new avenues for understanding polyamine metabolism and function in plants.
The distribution of this compound across Citrus species shows remarkable species-specific variation. Early analytical studies demonstrated that this compound was present in several commercially significant varieties including Hamlin, Navel, Pineapple, and Valencia sweet oranges, as well as Duncan, Marsh, and Ruby Red grapefruits [1]. Interestingly, the compound was not detected in other citrus varieties such as Dancy tangerine, lemons, limes, and 'Cleopatra' mandarin, suggesting a genetically regulated biosynthesis pathway [1]. This distribution pattern has implications for both the physiological role of this compound in citrus plants and its potential utilization as a chemotaxonomic marker within the Citrus genus.
The biosynthesis of this compound in plants occurs through well-defined metabolic pathways that integrate polyamine metabolism with phenylpropanoid derivatives. Understanding this biosynthetic route provides insight into the compound's physiological functions and potential regulatory mechanisms.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | EC Number | Function in Pathway | Subcellular Localization |
|---|---|---|---|
| Arginine decarboxylase (ADC) | EC 4.1.1.19 | Converts arginine to agmatine | Cytosol |
| Ornithine decarboxylase (ODC) | EC 4.1.1.17 | Converts ornithine to putrescine | Mitochondria |
| Agmatine iminohydrolase (AIH) | EC 3.5.3.12 | Converts agmatine to N-carbamoylputrescine | Cytosol |
| N-carbamoylputrescine amidohydrolase (NPL1) | EC 3.5.1.53 | Converts N-carbamoylputrescine to putrescine | Cytosol |
| Putrescine hydroxycinnamoyl transferase | Not specified | Conjugates putrescine with feruloyl-CoA | Cytosol |
The putrescine biosynthesis in citrus plants, which serves as the precursor for this compound, occurs through two distinct arginine-dependent routes [1]. The first pathway follows a route similar to that found in animals and fungi, where mitochondrial arginase (EC 3.5.3.1) converts L-arginine to ornithine, which is subsequently decarboxylated by ornithine decarboxylase (ODC; EC 4.1.1.17) to form putrescine [1]. The alternative pathway involves direct decarboxylation of arginine by arginine decarboxylase (ADC; EC 4.1.1.19) to produce agmatine, which is then converted to N-carbamoylputrescine by agmatine iminohydrolase (AIH; EC 3.5.3.12), and finally to putrescine by N-carbamoylputrescine amidohydrolase (NPL1; EC 3.5.1.53) [1]. The presence of both enzymatic pathways in citrus plants indicates a sophisticated regulatory mechanism for putrescine production under different physiological conditions and stressors.
The final step in this compound synthesis involves the conjugation of putrescine with ferulic acid, activated as feruloyl-CoA. This reaction is catalyzed by a hydroxycinnamoyl transferase enzyme, which transfers the feruloyl moiety to the primary amino group of putrescine [1]. This biosynthetic pathway highlights the integration of polyamine metabolism with the phenylpropanoid pathway, creating a specialized metabolite with distinct physiological functions.
Figure 1: Biosynthetic Pathway of this compound in Citrus Plants. The diagram illustrates the two alternative routes for putrescine biosynthesis from L-arginine and the final conjugation step with feruloyl-CoA to form this compound. Key enzymes are shown in rectangular nodes: ODC (ornithine decarboxylase), ADC (arginine decarboxylase), AIH (agmatine iminohydrolase), NPL1 (N-carbamoylputrescine amidohydrolase), and HCT (hydroxycinnamoyl transferase).
Recent scientific investigations have revealed a significant pharmacological potential of this compound, particularly in the context of cardiovascular disease prevention. A 2024 study demonstrated that this compound exhibits potent inhibitory effects on trimethylamine (TMA) production and subsequent trimethylamine N-oxide (TMAO) formation [2]. This is mechanistically achieved through the suppression of the cntA/B enzyme complex, which is responsible for the conversion of dietary L-carnitine to TMA in gut microbiota [2]. Additionally, this compound downregulates FMO3 mRNA expression, further reducing the hepatic conversion of TMA to TMAO [2]. This dual mechanism of action positions this compound as a promising therapeutic candidate for mitigating atherosclerosis and other cardiovascular diseases linked to elevated TMAO levels.
The experimental evidence supporting this activity comes from comprehensive in vitro and in vivo assays that compared the effects of orange peel polar fractions (OPP) containing this compound with nonpolar fractions (OPNP). Results clearly indicated that OPP containing this compound effectively regulated atherosclerosis-related markers, including reduced TMA and TMAO levels in both plasma and urine [2]. Importantly, these inhibitory effects were independent of changes in gut microbiota composition, instead directly targeting the enzymatic activity involved in TMA production [2]. This suggests that this compound could offer a targeted approach to reducing TMAO without disrupting the commensal gut microbiome.
In addition to its potential therapeutic applications in humans, this compound plays crucial physiological roles in citrus plants. Research indicates that this compound, along with other polyamines, participates in multiple aspects of plant growth and development, including somatic embryogenesis, root system formation, shoot system architecture, flowering processes, fruit development, stomatal regulation, and photosynthetic efficiency [1]. The presence of this compound in specific citrus varieties suggests it may contribute to the adaptation mechanisms of these plants to environmental challenges.
Table 2: Documented Biological Activities of this compound
| Biological Activity | Experimental System | Mechanism/Effect | Significance |
|---|---|---|---|
| TMAO pathway inhibition | In vitro and in vivo assays | Suppresses cntA/B enzyme; downregulates FMO3 mRNA | Cardiovascular disease prevention |
| Plant growth regulation | Citrus species | Modulates root system architecture and shoot development | Agricultural applications |
| Stress response modulation | Various plant systems | Potential role in abiotic stress tolerance | Crop improvement strategies |
| Microbial activity regulation | Gut microbiota models | Inhibits TMA production without altering microbiota composition | Targeted therapeutic approach |
The role of polyamines, including putrescine conjugates like this compound, in plant stress responses is particularly noteworthy. Studies on putrescine application in strawberries under saline stress conditions demonstrated that this polyamine can ameliorate oxidative damage by enhancing the antioxidant defense system [3]. Treatment with putrescine resulted in increased levels of chlorophyll a and b, total phenolics, carbohydrates, anthocyanin, and protein under saline conditions [3]. Furthermore, putrescine application enhanced the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while reducing malondialdehyde (MDA) levels, a marker of oxidative stress [3]. Although these studies focused on putrescine rather than its conjugated form, they provide valuable insights into the potential stress-mitigating properties of this compound in plants.
The efficient extraction of this compound from citrus sources requires optimized protocols to ensure high yield and purity. The following method has been successfully employed in recent research:
Plant Material Preparation: Fresh orange peels (Citrus sinensis) are collected and immediately frozen in liquid nitrogen. The material is lyophilized and ground to a fine powder using a laboratory mill to increase surface area for extraction [2].
Polar Fraction Extraction: The powdered plant material (approximately 100 g) is subjected to extraction with 500 mL of 80% aqueous methanol using an ultrasonic bath for 60 minutes at room temperature. The extraction is repeated three times, and the combined extracts are filtered through Whatman No. 1 filter paper [2].
Fractionation: The combined methanolic extracts are concentrated under reduced pressure at 40°C using a rotary evaporator. The resulting aqueous residue is subsequently partitioned against ethyl acetate (1:1 v/v, three times) to obtain the polar fraction containing this compound [2].
Purification: The polar fraction is subjected to column chromatography over silica gel (200-400 mesh) using a stepwise gradient of chloroform-methanol (from 9:1 to 1:1 v/v) as the eluent. Fractions containing this compound are identified by TLC analysis and combined [2].
Final Purification: Further purification is achieved through preparative HPLC using a C18 column and isocratic elution with acetonitrile-water (30:70 v/v) containing 0.1% formic acid at a flow rate of 5 mL/min. Detection is typically performed at 254 nm, and the purity of the isolated compound is confirmed by LC-MS and NMR spectroscopy [2].
The inhibitory activity of this compound on the cntA/B enzyme can be evaluated using the following protocol:
Bacterial Culture Preparation: Escherichia coli strains expressing cntA/B enzyme are cultured overnight in Luria-Bertani broth supplemented with 10 mM L-carnitine as the substrate for TMA production [2].
Sample Treatment: Bacterial cultures are treated with varying concentrations of this compound (0, 10, 50, 100 μM) or vehicle control (DMSO, final concentration <0.1%) and incubated at 37°C for 6 hours under anaerobic conditions [2].
TMA Measurement: After incubation, culture headspace gas is analyzed for TMA production using gas chromatography-mass spectrometry (GC-MS). Alternatively, culture supernatants can be derivatized with dansyl chloride and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].
Data Analysis: IC₅₀ values are calculated using non-linear regression analysis of log(inhibitor) versus response variable slope model in GraphPad Prism or similar software [2].
The following protocol details the in vivo evaluation of this compound effects on TMAO production:
Animal Model: Male ApoE⁻/⁻ mice (8-10 weeks old) are maintained on a high-choline or L-carnitine diet (1.2% w/w) to induce elevated TMAO levels [2].
Treatment Groups: Animals are divided into the following groups (n=8-10 per group): (1) normal diet, (2) high-choline/L-carnitine diet + vehicle, (3) high-choline/L-carnitine diet + this compound (10 mg/kg/day), (4) high-choline/L-carnitine diet + this compound (50 mg/kg/day) [2].
Administration: this compound is administered orally via gavage for 8 weeks. Body weight and food intake are monitored weekly [2].
Sample Collection: At the end of the treatment period, blood is collected via cardiac puncture, and plasma is separated by centrifugation. Urine is collected using metabolic cages. Tissues (liver, aorta) are harvested for further analysis [2].
Biomarker Analysis: TMA and TMAO levels in plasma and urine are quantified using LC-MS/MS. Hepatic FMO3 mRNA expression is measured by quantitative real-time PCR [2].
Atherosclerosis Assessment: Aortic roots are sectioned and stained with Oil Red O to quantify atherosclerotic lesion area [2].
The comprehensive characterization of this compound requires multiple analytical techniques to confirm its structure and determine its physicochemical properties:
Structural Elucidation: The compound is typically characterized by NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). Key ¹H NMR features include characteristic signals for the feruloyl moiety: δ 7.55 (d, J=15.6 Hz, H-7), δ 7.05 (d, J=1.8 Hz, H-2), δ 6.91 (d, J=8.1 Hz, H-5), δ 6.77 (dd, J=8.1, 1.8 Hz, H-6), δ 6.38 (d, J=15.6 Hz, H-8), and δ 3.82 (s, OCH₃); and for the putrescine moiety: δ 3.38 (t, J=6.9 Hz, H-1'), δ 2.61 (t, J=6.9 Hz, H-4'), and δ 1.58 (m, H-2', H-3') [1].
Quantitative Analysis: For quantitative determination, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity. The analysis typically uses a C18 column (2.1 × 100 mm, 1.8 μm) with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile at a flow rate of 0.3 mL/min [2]. Multiple reaction monitoring (MRM) transitions are optimized for sensitive detection, typically m/z 265→177 for this compound [2].
Physicochemical Properties: this compound is characterized by moderate water solubility and lipophilicity (calculated log P ~1.2), which may influence its bioavailability and metabolic fate in biological systems. The compound exhibits strong UV absorption at 290 and 325 nm, which facilitates its detection in HPLC analyses with UV/Vis detectors [1].
This compound (subaphylline) represents a fascinating naturally occurring bioactive compound with demonstrated significance in both plant physiology and human health. Its dual presence as a physiological component in citrus plants and a potential therapeutic agent for cardiovascular diseases underscores the importance of continued research on this compound. The recent discovery of its inhibitory effects on the TMA-TMAO pathway opens promising avenues for the development of natural product-based interventions against atherosclerosis and related cardiovascular conditions [2].
Future research should focus on several key areas: (1) elucidating the structure-activity relationship of this compound and its analogs to optimize potency and bioavailability; (2) conducting detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in mammalian systems; (3) investigating potential synergistic effects with other bioactive compounds in citrus extracts; and (4) exploring its biosynthetic regulation in plants for potential bioengineering applications. Additionally, clinical studies are warranted to validate the translational potential of this compound as a preventive or therapeutic agent against cardiovascular diseases in human populations.
The biosynthesis of feruloylputrescine involves the conjugation of two precursor molecules: feruloyl-CoA (a phenolic compound from the phenylpropanoid pathway) and putrescine (a polyamine). This reaction is catalyzed by enzymes known as acyltransferases, specifically hydroxycinnamoyltransferases.
The table below summarizes the key enzymes involved in this pathway as identified in rice plants:
| Enzyme Abbreviation | Full Enzyme Name | Substrate Specificity | Key Expression Tissues & Inducers | Reference |
|---|---|---|---|---|
| PHT | Putrescine N-hydroxycinnamoyltransferase | Highly specific for putrescine | Roots, developing flowers | [1] |
| AHT | Agmatine N-hydroxycinnamoyltransferase | Highly specific for agmatine | Roots, developing flowers | [1] |
| P/AHT | Putrescine/Agmatine N-hydroxycinnamoyltransferase | Uses both putrescine and agmatine | Roots, flowers; strongly induced by wounding in leaves | [1] |
The logical flow of the this compound biosynthesis pathway, integrating these enzymes and precursors, can be visualized as follows:
Overview of the this compound biosynthesis pathway, showing the integration of polyamine and phenylpropanoid precursors.
This compound is not a primary metabolite but a specialized one, often accumulating in response to various biotic and abiotic stimuli. Its primary characterized role is in plant defense:
Research on this compound relies heavily on advanced metabolomics and molecular techniques:
Understanding this pathway opens avenues for practical applications:
Feruloylputrescine (N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide) is a phenolamide compound formed through the conjugation of two key metabolic precursors: ferulic acid, a hydroxycinnamic acid derived from the phenylpropanoid pathway, and putrescine, a common diamine polyamine. This conjugate represents a significant class of plant specialized metabolites known for their diverse roles in plant development, defense mechanisms, and stress adaptation. First identified in grapefruit (Citrus paradisi) leaves and juice in 1965, this compound was initially known as subaphylline and was noted for its interesting pharmacological properties [1]. Since its discovery, research has revealed its presence across numerous plant species and its involvement in critical plant-pathogen interactions, positioning it as a molecule of substantial interest in both basic and applied plant science.
The chemical structure of this compound embodies typical characteristics of phenolamides, featuring an amide linkage between the carboxylic acid group of ferulic acid and the primary amine group of putrescine. This conjugation results in a molecule that incorporates structural elements from two distinct metabolic pathways, effectively merging the antioxidant potential of phenolic compounds with the signaling and regulatory functions of polyamines. The biosynthetic origin of this compound makes it a strategic metabolic node, directly connecting phenylpropanoid flux with polyamine metabolism—a linkage that plants appear to exploit under various stress conditions. Recent advances in metabolomics and spatial molecular mapping have revealed that this compound accumulation is not uniform within plant tissues but often localizes to sites of pathogen attack or stress response, suggesting highly regulated biosynthesis and potential defensive functions [2] [3].
The biosynthesis of this compound follows a relatively straightforward biochemical reaction yet is subject to complex regulatory control:
The biosynthesis of this compound is highly regulated at multiple levels:
The following diagram illustrates the biosynthetic pathway and regulatory network of this compound:
Figure 1: Biosynthetic pathway and regulatory network of this compound in plants. The diagram highlights the convergence of phenylpropanoid and polyamine metabolic pathways and the key enzymatic step catalyzed by hydroxycinnamoyl transferase.
This compound plays multifaceted roles in plant defense mechanisms with demonstrated efficacy against various threats:
Beyond direct antimicrobial activity, this compound participates in broader stress adaptation mechanisms:
This compound distribution varies significantly across plant species, tissues, and stress conditions. The following table summarizes quantitative information available from the literature:
Table 1: Quantitative distribution of this compound and related phenolamides in various plant species
| Plant Species | Tissue/Analyzed Material | Compound | Concentration/Abundance | Extraction Method | Reference |
|---|---|---|---|---|---|
| Maize (Zea mays) | Corn bran (pericarp-enriched) | Dithis compound (DFP) | 14 wt% in "corn bran oil" | Accelerated solvent extraction (methylene chloride) | [6] |
| Maize (Zea mays) | Corn bran (pericarp-enriched) | p-coumaroyl-feruloylputrescine (CFP) | 3 wt% in "corn bran oil" | Accelerated solvent extraction (methylene chloride) | [6] |
| Maize (Zaya mays) | Corn fiber (pericarp-enriched) | p-coumaroyl-feruloylputrescine (CFP) and dithis compound | Dominant peaks in HPLC (330 nm) | Methanol extraction | [7] |
| Rice (Oryza sativa) | Leaves | p-coumaroylputrescine and this compound | Strong accumulation after herbivore attack | Not specified | [4] |
| Citrus | Leaves | This compound | Increased in HLB-symptomatic tissues | Methanol extraction for LC-MS | [2] [3] |
| Grapefruit (Citrus paradisi) | Leaves and juice | This compound | Initially identified | Ion exchange chromatography | [1] |
The accumulation of this compound in plant tissues is influenced by several key factors:
For enhanced recovery of this compound from plant materials, particularly from fiber-rich tissues:
Chromatographic Separation:
Mass Spectrometric Detection:
Identification Parameters:
Quantitation Approaches:
Recent methodological advances enable visualization of this compound distribution within plant tissues:
The following workflow diagram illustrates the integrated experimental approach for studying this compound:
Figure 2: Integrated experimental workflow for this compound analysis, from sample preparation to data integration, incorporating advanced spatial mapping techniques.
This compound represents a strategically important metabolite at the intersection of phenylpropanoid and polyamine metabolism, with demonstrated significance in plant defense against pathogens and herbivores. The compound's bactericidal properties, particularly against economically significant pathogens like Candidatus Liberibacter asiaticus, highlight its potential as a lead compound for sustainable crop protection strategies. The correlation between this compound accumulation and disease severity in HLB-infected citrus trees positions it as both a biomarker for disease progression and a potential target for therapeutic intervention.
Future research should focus on several key areas:
Feruloylputrescine biosynthesis in plants involves hydroxycinnamoyl transferases (HCTs) that conjugate feruloyl-CoA (or other hydroxycinnamoyl-CoAs) to the polyamine putrescine[c].
Research in rice and tomato has identified specific genes and regulatory mechanisms:
| Gene/Enzyme | Function | Specificity | Expression & Regulation |
|---|---|---|---|
| Putrescine N-hydroxycinnamoyltransferase [1] | Conjugates hydroxycinnamoyl-CoA to putrescine | High specificity for putrescine | Preferential expression in roots and flowers[c]. |
| Agmatine N-hydroxycinnamoyltransferase [1] | Conjugates hydroxycinnamoyl-CoA to agmatine | High specificity for agmatine | Preferential expression in roots and flowers[c]. |
| Putrescine/Agmatine N-hydroxycinnamoyltransferase [1] | Conjugates hydroxycinnamoyl-CoA to polyamines | Uses both putrescine and agmatine | Strongly induced by wounding; partially independent of jasmonoyl-Ile signaling[c]. |
| SlEPS1 (in tomato) [2] | A key bifunctional acyltransferase | Dual role: produces phenolamides (e.g., Fer-Spd) and is involved in Salicylic Acid (SA) biosynthesis | Part of a gene cluster (BGC2); regulated by transcription factor SlMYB78 [2]. |
The following diagram illustrates the biosynthetic pathway and its regulation in a plant system like tomato, based on the described gene cluster:
Regulation and biosynthesis of this compound and SA.
Here are detailed methodologies for key experiments used in this compound research.
This protocol is used to verify the function of an enzyme like SlEPS1 in producing this compound or salicylic acid in planta [2].
These are standard colorimetric assays to measure the free radical scavenging ability of compounds or extracts [3].
This assay evaluates the ability of a compound to protect against oxidative degradation of lipids, a key source of damaging aldehydes like 2-nonenal [3].
Research into this compound points to several promising applications, summarized below.
| Potential Area | Application Insight | Research Basis |
|---|---|---|
| Agriculture [2] | Developing disease-resistant crop varieties. | Overexpression of SlEPS1 in tomato enhanced resistance to bacterial pathogens[c]. |
| Nutraceuticals [4] | Valorization of food processing by-products. | Feruloyl putrescines from maize wastewater (nejayote) showed high chemopreventive index[c]. |
| Cosmeceuticals [3] | Anti-aging and skin health ingredients. | Eggplant extract and N-trans-feruloylputrescine protected keratinocytes from 2-nonenal damage[c]. |
This compound is a multifaceted compound with significant potential. Future research may focus on:
Feruloylputrescine is a phenolamide compound resulting from the conjugation of ferulic acid with the polyamine putrescine. As a secondary metabolite in maize, it belongs to the broader class of hydroxycinnamic acid amides (HCAAs) that play crucial roles in plant defense mechanisms and stress responses. The discovery of this compound in maize kernels dates back to pioneering work in 2001, which identified it alongside dithis compound as abundant components in lipid extracts of corn bran and corn fiber [1] [2]. These compounds represent significant intersections between polyamine metabolism and phenylpropanoid pathways, creating hybrid molecules with unique biological activities.
In maize, this compound and related phenolamides are predominantly localized in the pericarp tissue of kernels, functioning as potential natural pesticides against pathogens and insects [1] [3]. Recent research has expanded our understanding of their importance, revealing that these compounds accumulate differentially across maize genotypes and are influenced by both genetic factors and environmental conditions [4] [3]. The growing interest in this compound stems from its dual significance in both plant physiology and potential applications in crop protection strategies, particularly as concerns over synthetic pesticide usage continue to mount.
This compound displays remarkable variation in concentration across different maize fractions and genotypes. The table below summarizes key quantitative findings from experimental studies:
Table 1: this compound Abundance in Maize Fractions
| Maize Fraction | Extraction Method | Concentration Range | Reference |
|---|---|---|---|
| Corn bran (dry milling) | Hot methylene chloride | 3 wt% (of extracted oil) | [1] [2] |
| Corn fiber (wet milling) | Hot methylene chloride | 3-8× lower than corn bran | [1] [2] |
| Corn bran oil | Accelerated solvent extraction | ~17% total phenolamides (DFP + CFP) | [1] |
| Resistant maize lines | Chloroform/methanol | Significantly higher than susceptible | [4] |
The extraction methodology significantly influences the observed concentrations of this compound. Studies utilizing accelerated solvent extraction with polar solvents like methylene chloride or ethanol at elevated temperatures demonstrated dramatically enhanced recovery compared to hexane, which failed to extract any detectable this compound [1] [2]. This solvent specificity underscores the compound's polar nature and informs appropriate extraction strategies for analytical or preparative purposes.
Comprehensive metabolomic studies have revealed substantial natural variation in this compound accumulation across diverse maize genotypes. A landmark study analyzing 983 metabolite features across 702 maize genotypes identified significant heritable variation in phenolamide content [5]. This genetic diversity provides valuable resources for breeding programs aimed at enhancing natural defense compounds in maize cultivars.
Table 2: Factors Influencing this compound Variation in Maize
| Factor | Impact on this compound | Experimental Evidence |
|---|---|---|
| Genotype | Up to 10-fold differences among lines | GWAS of 368 inbred lines [5] |
| Tissue type | Highest in pericarp-enriched fractions | 3-8× higher in bran vs fiber [1] |
| Extraction temperature | Greatly enhanced with elevated temperatures | Accelerated solvent extraction [1] |
| Pathogen challenge | Induced in resistant genotypes | Aspergillus flavus infection [4] |
| Environmental conditions | Modified by growing location | Multi-environment trials [5] [3] |
The biosynthetic capacity for this compound production appears to be a heritable trait with relatively simple genetic architecture in some maize populations. Genome-wide association studies have identified specific loci associated with phenolamide accumulation, enabling potential marker-assisted selection for enhanced expression of these defensive compounds [5] [3].
Optimized extraction protocols are essential for accurate quantification of this compound in maize tissues. The following methods have been experimentally validated:
Tissue Processing: Begin by grinding maize kernels or specific kernel fractions (e.g., pericarp, endosperm) to a fine powder in liquid nitrogen using a pestle and mortar or laboratory mill. Maintain samples at cryogenic temperatures throughout processing to prevent metabolite degradation [6] [4].
Solvent Extraction: Weigh 2 grams of powdered material and add 20 mL of cold 80% methanol (1:10 m/v ratio) [6]. Alternative effective solvents include methylene chloride, ethanol, or chloroform/methanol mixtures [1]. For comprehensive phenolamide profiling, a methanol:water (80:20, v/v) extraction followed by centrifugation at 5,100 rpm for 20 minutes at 4°C is recommended [6].
Temperature-Enhanced Extraction: For improved recovery, utilize accelerated solvent extraction systems with the following parameters: temperature 80-100°C, pressure 1500-2000 psi, static time 5-10 minutes, 2-3 cycles [1]. Polar solvents like methylene chloride or ethanol at elevated temperatures dramatically enhance this compound extraction efficiency compared to room temperature extraction or non-polar solvents like hexane [1] [2].
Extract Concentration: Evaporate supernatants to approximately 1 mL at 55°C using a rotary evaporator, then completely dry using a speed vacuum concentrator set at 45°C [6]. Reconstitute the dried material in 500 μL of 50% LC-MS grade methanol and filter through a 0.22 μm membrane before analysis.
Advanced chromatographic and mass spectrometric techniques are required for accurate this compound identification and quantification:
Liquid Chromatography Conditions: Employ reverse-phase chromatography using a C18 column (e.g., Agilent SB-C18, 1.8 μm, 2.1 × 100 mm) with a mobile phase consisting of solvent A (0.1% formic acid in water) and solvent B (acetonitrile) [7]. Use a gradient program starting at 95% A / 5% B, transitioning to 5% A / 95% B over 9 minutes, holding for 1 minute, then returning to initial conditions over 1.1 minutes with a 2.9-minute re-equilibration [7].
Mass Spectrometry Parameters: Operate the mass spectrometer in positive electrospray ionization mode with the following typical settings: ion source temperature 500°C, ion spray voltage 5500 V, curtain gas 25-35 psi, nebulizer gas 50-60 psi [7]. For structural confirmation, use tandem mass spectrometry (MS/MS) with collision-induced dissociation, monitoring for the characteristic precursor ion → product ion transitions of this compound (m/z 309 → 177, 145, 130) [1] [3].
Quantification Approaches: Use external calibration curves with authentic standards when available. For relative quantification in untargeted approaches, use peak area normalization against internal standards such as stable isotope-labeled amino acids or phenolic compounds [6] [7]. Include quality control samples (pooled from all samples) throughout the analysis sequence to monitor instrument performance [6].
The primary workhorse for this compound analysis is LC-MS technology, specifically reverse-phase liquid chromatography coupled to high-resolution mass spectrometry. The typical configuration includes:
Ultra-High-Performance Liquid Chromatography (UHPLC): Modern systems like the Acquity UHPLC (Waters) provide superior separation efficiency with sub-2-micron particle columns, enabling resolution of this compound from isobaric compounds and matrix interferences [6]. The use of a photodiode array detector in line with MS detection allows simultaneous monitoring of the characteristic UV absorbance at 320 nm, providing orthogonal confirmation of compound identity [1] [2].
High-Resolution Mass Spectrometry: Instruments such as Q-Exactive (Thermo), TripleTOF 5600+ (SCIEX), or similar systems provide accurate mass measurements (<5 ppm mass error) essential for confident compound identification [7] [3]. Data-dependent acquisition (DDA) methods automatically trigger MS/MS fragmentation of detected ions, generating structural information for annotation verification.
The workflow for this compound analysis involves sample preparation, chromatographic separation, mass spectrometric detection, and data processing as illustrated below:
Figure 1: Experimental workflow for this compound analysis from sample collection to biological interpretation
Confident annotation of this compound in complex maize extracts requires a multi-tiered identification approach:
Level 1 Identification (Confirmed structure): Match retention time, accurate mass, and MS/MS fragmentation pattern with an authentic chemical standard analyzed under identical conditions [7] [3].
Level 2 Annotation (Probable structure): Characteristic fragmentation pattern and diagnostic ions consistent with this compound structure, even without reference standard. Key fragments include the ferulic acid moiety (m/z 177) and putrescine-derived fragments (m/z 130, 145) [1] [3].
Level 3 Annotation (Putative compound class): Match to spectral libraries or molecular networking with consistent fragmentation patterns for phenolamide class [3].
For laboratories lacking authentic standards, molecular networking approaches using platforms like Global Natural Products Social Molecular Networking (GNPS) can facilitate annotation by clustering this compound with structurally related compounds in the network based on similar fragmentation patterns [8].
This compound biosynthesis occurs at the intersection of two primary metabolic pathways: the phenylpropanoid pathway producing hydroxycinnamic acids, and the polyamine pathway generating putrescine and other amines. The key enzymatic step conjugating these precursors is catalyzed by hydroxycinnamoyltransferases (HT), specifically putrescine hydroxycinnamoyl transferase (PHT) in maize [3].
The biosynthetic pathway involves coordinated action of multiple enzyme families and genetic regulation as shown below:
Figure 2: Biosynthetic pathway of this compound showing key enzymes including phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), caffeic acid O-methyltransferase (COMT), arginine/ornithine decarboxylase (ADC/ODC), and putrescine hydroxycinnamoyl transferase (PHT)
Recent genetic mapping studies have identified several key candidate genes regulating this compound accumulation in maize kernels, including GRMZM2G066142, GRMZM2G066049, GRMZM2G165390, and GRMZM2G159587 [3]. These genes encode enzymes involved in amine and derivative metabolic processes, particularly within the BAHD acyltransferase family responsible for the conjugation reaction [3].
The accumulation of this compound in maize kernels is influenced by a complex regulatory network integrating developmental, environmental, and genetic factors:
Transcriptional Control: Expression of biosynthetic genes like PHT is regulated by transcription factors responsive to jasmonate signaling, connecting this compound production to plant defense responses [9] [4]. In resistant maize lines, higher basal expression of polyamine metabolism genes is observed, which increases further upon fungal challenge [4].
Environmental Modulation: Both abiotic (drought, UV exposure) and biotic (pathogen infection, insect herbivory) stresses significantly impact this compound accumulation [4] [3]. For instance, brown planthopper infestation in rice suppresses jasmonic acid signaling and reduces phenolamide accumulation, suggesting similar regulatory mechanisms may operate in maize [9].
Protein-Protein Networks: Systems biology approaches have revealed extensive protein-interaction networks surrounding phenolamide biosynthesis, with significant enrichment in cellular nitrogen metabolism and amine metabolism components [3]. These networks position this compound within broader metabolic context rather than as an isolated secondary metabolite.
This compound plays multifaceted roles in maize defense systems with demonstrated efficacy against diverse threats:
Antifungal Activity: Research has established strong correlations between this compound levels and resistance to Aspergillus flavus infection and aflatoxin contamination [4]. Resistant maize lines exhibit significantly higher basal expression of polyamine metabolism genes and more efficient conversion of putrescine to conjugated forms like this compound upon fungal challenge [4]. These compounds appear to function directly as antifungal agents while also potentially strengthening cell walls against pathogen penetration.
Insect Deterrence: this compound and related phenolamides contribute to maize kernel resistance against stored grain insects including Prostephanus truncatus and Sitophilus zeamais [2]. The anti-insect properties likely derive from both direct toxicity and interference with insect digestion or development, though precise mechanisms require further elucidation.
Antibacterial Properties: While less studied in maize, parallel research in citrus systems has demonstrated that the precursor ferulic acid exhibits strong bactericidal activity against Candidatus Liberibacter asiaticus (citrus greening pathogen), with efficacy comparable to the antibiotic oxytetracycline [8]. This suggests potential broad-spectrum antimicrobial functions for this compound and its metabolic precursors.
Beyond direct pathogen defense, this compound participates in other physiological processes:
Oxidative Stress Protection: As polyamine conjugates, these compounds may function as radical scavengers protecting cellular components from oxidative damage under stress conditions [2]. The phenolic moiety of this compound provides antioxidant capacity that could mitigate reactive oxygen species generated during biotic and abiotic stresses.
Cell Wall Reinforcement: Incorporation of this compound and related compounds into cell walls may enhance structural integrity and create physical barriers against pathogen invasion [4]. This function aligns with the predominant localization of these compounds in peripheral kernel tissues like pericarp.
Nitrogen Storage: As conjugated polyamines, these compounds may serve as nitrogen reservoirs that can be mobilized during kernel germination or stress responses [3]. The putrescine moiety represents a stored form of nitrogen that could be liberated through enzymatic hydrolysis when needed.
This compound represents a crucial defensive compound in maize kernels with significant implications for crop protection and food safety. The quantitative data presented in this technical guide establishes its substantial abundance in specific kernel fractions, particularly the pericarp-enriched bran, where it can comprise up to 3% of extracted oil content [1] [2]. The optimized extraction and analysis protocols provide researchers with robust methodologies for further investigation of this important metabolite class.
Future research directions should focus on several key areas:
Genetic Mechanism Elucidation: Deepening our understanding of the specific genes and regulatory elements controlling this compound accumulation, particularly through functional characterization of candidate genes identified in GWAS studies [5] [3].
Metabolic Engineering Opportunities: Exploring possibilities for enhancing this compound production in susceptible maize lines through traditional breeding or biotechnological approaches to improve natural disease resistance [4] [3].
Human Health Implications: Investigating potential bioactive properties of this compound and related phenolamides in mammalian systems, including bioavailability, metabolism, and health impacts from consumption of maize-rich diets.
| Method Category | Key Features | Optimal Parameters | Target Sources | Advantages | Limitations |
|---|---|---|---|---|---|
| Deep Eutectic Solvent + Ultrasound (DES-UAE) [1] | Green solvent + cavitation for cell wall disruption | Time: 10 min, Temp: 60°C, Water: 42.7%, Amplitude: 40% [1] | Purple corn pericarp, general plant matrices [1] | High efficiency, short time, eco-friendly, high polyphenol yield [1] | Requires DES preparation, parameter optimization needed |
| Conventional Solvent Extraction [2] | Uses common solvents like methanol, ethanol, or water | Specific parameters not detailed in sources | Eggplant fruits, roots, other plant tissues [2] | Simple setup, widely established | Potential use of less eco-friendly solvents, longer extraction times |
| Acid/Alkali Pretreatment [3] | Chemical breakdown of cell wall structure | Lignin removal up to 93.2% [3] | Lignocellulosic biomass [3] | Effective for tough plant materials | Harsh conditions may degrade compounds |
This method is highly efficient for recovering feruloylputrescine and other phenolic compounds from plant matrices [1].
Workflow Overview
Materials and Equipment
Step-by-Step Procedure
Workflow Overview
This method is suitable for initial screening of this compound content across different plant parts or species [2].
Procedure:
For the DES-UAE method, Response Surface Methodology (RSM) with Box-Behnken design has been successfully applied to optimize multiple parameters simultaneously [1]. The model should be validated by comparing predicted and experimental yields, with a relative standard error of <10% considered acceptable [1].
This compound research applications focus on its bioactive potential. Studies indicate skin protection against aging; eggplant extracts and this compound protect skin keratinocytes from damage induced by 2-nonenal, an aging-related compound [2]. It also exhibits antioxidant activity; conjugated polyamines like this compound contribute to the strong antioxidant capacity observed in various plants [2] [5]. Furthermore, it plays a role in plant physiology; this compound represents the first described polyamine conjugate in plants, originally identified in grapefruit [6].
Future research should explore scaling up DES-UAE extraction from laboratory to industrial scale, addressing recycling and reuse of deep eutectic solvents. Investigating novel DES formulations may yield higher selectivity and efficiency for this compound extraction. Developing green and sustainable methods aligns with the principles of green chemistry and circular bioeconomy, adding value to agricultural by-products [1].
Feruloylputrescine, a hydroxycinnamic acid amide, has been identified in various plants, notably in citrus and maize (corn) [1] [2] [3]. Its reported bioactivities, including chemopreventive and antioxidant properties, make it a compound of interest for pharmaceutical and nutraceutical research [4]. This note consolidates established isolation and purification strategies.
The choice of source material is crucial, as the abundance of this compound varies significantly.
| Source Material | Key Characteristics / Pre-treatment | Relevance to this compound Content |
|---|---|---|
| Maize Bran/Fiber [4] [3] [5] | A by-product of dry (bran) or wet (fiber) milling. Pericarp-enriched fraction. | Corn bran yields 3-8 times higher levels of this compound and its derivatives (DFP, CFP) than corn fiber [3] [5]. |
| Citrus Leaves & Fruit [1] [2] | Leaves and juice of grapefruit (Citrus paradisi) and some sweet oranges. | The original source for identification. Specific varieties like 'Duncan' grapefruit contain it, while others like lemons and limes do not [1] [2]. |
| Alkaline Process Wastewater (Nejayote) [4] | Wastewater from lime-cooking of maize; high pH (>10). Contains soluble and suspended solids. | A rich source of this compound, requiring filtration to separate solid fractions (FSS, RIS) for subsequent extraction [4]. |
Extraction efficiency is highly dependent on solvent polarity and temperature.
| Method | Solvent System | Conditions / Workflow | Key Findings / Efficiency |
|---|---|---|---|
| Accelerated Solvent Extraction (ASE) [3] [5] | Methylene chloride or Ethanol | Elevated temperatures (specific temperature not stated in search results). | Highly effective. Hot methylene chloride extraction of corn bran yielded "corn bran oil" containing 14 wt% DFP and 3 wt% CFP [3] [5]. |
| Standard Solvent Extraction [3] | Methylene chloride, Ethanol, or Chloroform/Methanol | Room temperature extraction. | Effective for detection, but elevated temperatures greatly enhance the yield of this compound conjugates [3]. |
| Ineffective Solvent | Hexane [3] [5] | Any temperature. | Not suitable. Failed to extract any detectable dithis compound (DFP) or p-coumaroyl-feruloylputrescine (CFP) [3] [5]. |
After extraction, the following techniques are used for analysis, purification, and confirmation.
| Purpose | Technique | Application / Key Outcome |
|---|---|---|
| Analysis & Detection | HPLC with UV Detection [3] [5] | Detection at 320 nm ultraviolet absorbance [3] [5]. |
| Compound Identification | HPLC-Mass Spectrometry (LC/MS) [3] [5] | Confirms molecular identity. Used to identify DFP and CFP in maize extracts [3] [5]. |
| Purification | Solid-Phase Extraction (SPE) [5] | A rapid method for purifying DFP and CFP for bioactivity testing [5]. |
The following workflow synthesizes the steps from source selection to identification:
Feruloylputrescine (N-feruloylputrescine, Subaphylline) is a hydroxycinnamic acid amide (HCAA) resulting from the conjugation of ferulic acid with the polyamine putrescine. This secondary metabolite serves as a crucial biochemical indicator in plant physiology and stress responses, making its accurate quantification essential for researchers studying plant metabolism, disease mechanisms, and environmental adaptations. With a molecular formula of C₁₄H₂₀N₂O₃ and a molecular weight of 264.32 g/mol, this compound exhibits characteristic UV absorption at approximately 320 nm due to its conjugated phenolic system, which provides a valuable detection handle for HPLC analysis. [1] [2]
First identified in grapefruit (Citrus × paradisi) leaves and juice, this compound has since been detected in various citrus species including sweet oranges (Hamlin, Navel, Pineapple, and Valencia) and grapefruit (Duncan, Marsh, and Ruby Red). [3] This compound functions as a key plant defense metabolite, with research demonstrating its significant accumulation in response to pathogenic infections such as Candidatus Liberibacter asiaticus (CLas), the bacterial agent responsible for Huanglongbing (HLB) or citrus greening disease. [4] The analysis of this compound presents particular challenges due to its moderate polarity, structural similarity to other phenolic amides, and typically low abundance in complex plant matrices, necessitating optimized extraction and separation strategies for accurate quantification.
The analysis of this compound requires a high-performance liquid chromatography system coupled to a mass spectrometer with electrospray ionization (ESI) capability. For optimal results, the following core instrumentation is recommended:
HPLC System: Ultra Performance Liquid Chromatography (UPLC) or HPLC with binary or quaternary pump, autosampler maintained at 4-10°C, and column oven with temperature control capability between 25-40°C. The system should be capable of generating stable gradients with minimal cross-contamination between runs. [5] [6]
Mass Spectrometer: High-resolution instruments such as Q-Exactive Orbitrap or Q-TOF (Quadrupole Time-of-Flight) provide superior identification capability through accurate mass measurement, while triple quadrupole systems offer enhanced sensitivity for quantification. Unit mass resolution instruments may be employed when high-resolution capabilities are unavailable. [5] [7]
Chromatography Column: Reversed-phase C18 columns are most commonly employed, with specifications typically ranging from 50-150 mm in length, 2.1-4.6 mm internal diameter, and particle sizes of 1.7-5 μm. The Acquity UPLC CSH C18 (100 × 2.1 mm, 1.7 μm) has demonstrated excellent separation efficiency for this compound and related compounds. [5]
Table 1: Optimal HPLC-MS Conditions for this compound Analysis
| Parameter | Recommended Conditions | Alternative Options |
|---|---|---|
| Mobile Phase A | Water with 0.1% formic acid | 5-10 mM ammonium formate buffer |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Methanol with 0.1% formic acid |
| Gradient Program | 5% B (0-2 min), 5-95% B (2-25 min), 95% B (25-28 min), 95-5% B (28-29 min), 5% B (29-35 min) | Shallow gradients improve separation of complex extracts |
| Flow Rate | 0.2-0.4 mL/min (for 2.1 mm ID column) | 0.8-1.0 mL/min (for 4.6 mm ID column) |
| Column Temperature | 30-40°C | Room temperature (22-25°C) |
| Injection Volume | 1-10 μL (depending on concentration) | Up to 20 μL with weak solvents |
| Ionization Mode | Positive ESI for [M+H]+ detection | Negative ESI for [M-H]- detection |
| Capillary Voltage | 3.0-4.5 kV (positive mode) | 2.5-3.5 kV (negative mode) |
| Source Temperature | 150-350°C | Optimize based on instrument |
| Desolvation Gas | Nitrogen or synthetic air, 500-1000 L/hr | - |
| Scan Range | m/z 50-1000 (full scan) | m/z 100-500 for targeted analysis |
| Collision Energies | 10-30 eV for fragmentation | Ramp from 10-40 eV for MS/MS |
The electrospray ionization in positive mode typically generates the [M+H]+ ion at m/z 265.15, with in-source fragmentation potentially yielding characteristic product ions at m/z 188.07 (putrescine moiety) and m/z 177.05 (feruloyl moiety). [1] For targeted quantification, multiple reaction monitoring (MRM) transitions should be optimized, with the primary transition (m/z 265.15 → 177.05 or 188.07) used for quantification and secondary transitions employed for confirmation. High-resolution mass spectrometry provides the distinct advantage of measuring the [M+H]+ ion with ≤5 ppm mass accuracy, greatly enhancing confidence in compound identification. [5] [7]
The extraction of this compound from plant tissues requires careful consideration of its chemical properties and the complexity of the matrix. The following protocol has been validated for citrus leaves and can be adapted for other plant tissues with appropriate modifications: [4] [5]
Tissue Harvesting and Preservation: Collect plant material (leaves, roots, or fruits) and immediately freeze in liquid nitrogen to prevent enzymatic degradation. Store at -80°C until extraction. For citrus leaves infected with Candidatus Liberibacter asiaticus, research has shown that this compound levels increase significantly (up to 10-fold) compared to healthy controls, making proper preservation critical for accurate quantification. [4]
Homogenization: Grind frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill (e.g., Retsch MM200). Maintain samples at cryogenic temperatures throughout the process to prevent metabolite degradation. [6]
Extraction: Weigh 100±5 mg of homogenized powder into a sterile microcentrifuge tube. Add 800 μL of cold extraction solvent (recommended: methanol:water, 1:1, v/v). Alternative solvents include ethyl acetate or dichloromethane for selective extraction of less polar compounds. [5] Vortex vigorously for 30 seconds to ensure complete mixing.
Solvent-Assisted Extraction: Incubate the mixture at 60°C for 10 minutes with constant shaking at 2000 rpm (using a ThermoMixer or equivalent), followed by sonication in an ultrasonic bath (35 kHz) for 30 minutes at 60°C. This combination of thermal and ultrasonic energy significantly improves extraction efficiency. [6]
Centrifugation and Recovery: Centrifuge at 12,000 × g for 10 minutes at 4°C. Carefully collect the supernatant. Repeat the extraction twice more with fresh solvent (400 μL each), pooling the supernatants to obtain a final volume of approximately 1.2-1.6 mL.
Concentration and Reconstitution: Evaporate the combined extracts to dryness under a gentle nitrogen stream. Reconstitute the residue in 100-200 μL of HPLC-grade methanol, vortex for 30 seconds, and filter through a 0.22 μm PTFE or hydrophilic PVDF membrane. Transfer to LC vials for analysis. [5]
Solvent Selection: Methanol:water (1:1) provides comprehensive extraction of both polar and semi-polar metabolites. For targeted analysis of this compound, ethyl acetate may offer superior selectivity with reduced co-extraction of highly polar compounds. [5]
Quality Controls: Include procedure blanks (extraction without tissue) and pooled quality control samples (aliquots from all samples combined) to monitor background contamination and system performance throughout the analysis.
Stability Considerations: this compound solutions should be analyzed immediately or stored at -80°C for no more than 48 hours before analysis to prevent degradation.
The identification of this compound in complex samples relies on the integration of retention time, UV-Vis spectra, and mass spectral data. Under the recommended conditions, this compound typically elutes between 12-18 minutes, depending on the specific gradient employed. The compound exhibits a characteristic UV absorption maximum at 320 nm due to its conjugated phenolic system, which provides a valuable diagnostic feature when using diode array detection (DAD). [2]
Mass spectrometric detection in positive electrospray ionization mode typically generates a prominent [M+H]+ ion at m/z 265.15, with potential adduct formation including [M+Na]+ at m/z 287.13 and [M+K]+ at m/z 303.11. In negative ionization mode, the [M-H]- ion appears at m/z 263.14, though signal intensity is generally lower than in positive mode. [1]
Table 2: Characteristic MS/MS Fragmentation Patterns of this compound
| Ion Type | m/z Value | Proposed Identification | Relative Abundance |
|---|---|---|---|
| [M+H]+ | 265.15 | Protonated molecule | High (100%) |
| - | 188.07 | [M+H-C4H9N]+ (feruloyl moiety) | Medium-High (60-80%) |
| - | 177.05 | [M+H-C4H10N2O]+ (putrescine fragment) | Medium (40-60%) |
| - | 145.03 | [Ferulic acid+H]+ | Low-Medium (20-40%) |
| - | 130.05 | [M+H-C8H9NO2]+ | Low (5-15%) |
| - | 103.04 | [C7H7O]+ | Low (5-10%) |
For definitive identification, tandem mass spectrometry should be employed to generate characteristic fragmentation patterns. Under collision-induced dissociation (CID), the protonated this compound molecule (m/z 265.15) undergoes cleavage at the amide bond, generating fragments at m/z 188.07 (corresponding to the feruloyl moiety) and m/z 177.05 (putrescine-related fragment). Further fragmentation of the feruloyl ion can yield characteristic phenolic fragments at m/z 145.03 and 117.03. [1]
The following diagram illustrates the characteristic fragmentation pathway of this compound under CID conditions:
For quantitative analysis, the use of an internal standard is strongly recommended to correct for extraction efficiency, matrix effects, and instrument variability. Ideally, a stable isotope-labeled analog (such as d4-feruloylputrescine) should be used, though commercially available alternatives include related hydroxycinnamic acid amides or simple phenolic acids with similar extraction and ionization characteristics.
Method validation should establish linearity (typically R² ≥ 0.99 over the expected concentration range), precision (intra- and inter-day RSD ≤ 15%), accuracy (85-115% recovery), and limit of quantification (LOQ). For this compound in plant matrices, LOQ values of 1-10 ng/mL are generally achievable with modern LC-MS systems. [5]
The analysis of this compound has significant applications in plant stress physiology, pathology, and metabolic engineering. Research has demonstrated that this compound and related hydroxycinnamic acid amides accumulate dramatically in citrus leaves infected with Candidatus Liberibacter asiaticus, the causal agent of Huanglongbing (citrus greening disease). In studies with 'Hamlin' and 'Valencia' sweet orange trees, infected leaves showed more than 10-fold increases in specific hydroxycinnamate compounds compared to healthy controls, with significant changes detectable 27 weeks after inoculation, prior to the appearance of severe visual symptoms. [4]
This accumulation pattern suggests that this compound may function as a defense-related metabolite in plant-pathogen interactions, possibly through antimicrobial activity, reinforcement of cell walls, or as a precursor for lignin and other phenolic polymers. The following experimental workflow illustrates the integration of this compound analysis in a plant pathology study:
Beyond plant pathology, this compound analysis has been employed to investigate root system architecture, where it appears to influence the development of nutrient-gathering roots, with inhibition of its formation leading to the development of a dominant 'tap' root. [1] Additionally, recent studies have explored the role of hydroxycinnamic acid amides in lodging resistance in cereals, where these compounds contribute to cell wall lignification and mechanical strength. [6]
Peak Tailing: If this compound peaks exhibit significant tailing, consider reducing the injection volume, adding 0.1% formic acid to the mobile phase to suppress silanol interactions, or using a column specifically designed for basic compounds.
Poor Recovery: Low extraction efficiency may be improved by increasing the extraction temperature (up to 70°C), extending the sonication time, or incorporating a small percentage of chloroform (e.g., 10-20%) to the extraction solvent to disrupt membrane structures.
Matrix Effects: Ion suppression or enhancement can be evaluated through post-column infusion or post-extraction spike experiments. If significant matrix effects are observed, improve sample cleanup through solid-phase extraction (C18 or mixed-mode phases) or optimize the chromatographic separation to elute this compound away from major matrix components.
Retention Time Shifts: Minor variations in retention time can be corrected through rigorous mobile phase preparation and column temperature control. Significant shifts may indicate column degradation or the need for more effective mobile phase buffering.
While the protocols described have been optimized for citrus leaves, adaptation for other matrices may require modification:
Root Tissues: Typically contain higher levels of phenolic compounds, potentially necessitating additional cleanup steps or gradient adjustments for adequate separation.
Fruit Juices: Can be directly injected after filtration and dilution (1:1 to 1:10 with mobile phase A), though care should be taken to avoid column overloading with sugars and organic acids.
Soil/Rhizosphere Samples: Require more extensive extraction (3-5 cycles) with higher solvent-to-sample ratios (10:1 to 20:1) to overcome analyte adsorption to soil particles.
The analysis of this compound using HPLC-MS provides valuable insights into plant physiology, stress responses, and metabolic adaptations. The protocols detailed in this application note offer robust methods for extraction, separation, and quantification of this important secondary metabolite across various plant matrices. By following these standardized approaches, researchers can generate comparable data across laboratories and experimental systems, advancing our understanding of plant defense mechanisms and supporting the development of metabolic markers for plant breeding and disease management programs.
The gut microbial enzyme complex carnitine monooxygenase (CntA/B) plays a crucial role in the metabolism of dietary L-carnitine into trimethylamine (TMA). Hepatic oxidation of TMA produces trimethylamine N-oxide (TMAO), a metabolite strongly associated with an increased risk of atherosclerotic cardiovascular disease and other adverse health outcomes [1] [2] [3]. Therefore, inhibiting the CntA/B enzyme complex represents a promising therapeutic strategy for mitigating cardiovascular disease risk.
Feruloylputrescine is a naturally occurring compound identified in the polar fraction of orange peel (Citrus sinensis). Recent research highlights it as a novel bioactive inhibitor of the cntA/B enzyme, effectively reducing TMA production in vitro and in vivo without significantly altering the gut microbiota composition [4] [3].
The CntA/B enzyme system is a two-component Rieske oxygenase. CntA is the catalytic oxygenase component, featuring a Rieske-type [2Fe-2S] cluster and a mononuclear iron center. It exists as a head-to-tail α3 homotrimer, where electron transfer occurs between subunits via a bridging glutamate residue (Glu-205). The substrate pocket of CntA includes a critical tyrosine residue (Tyr-203) that facilitates ligand recognition through a π-cation interaction with the quaternary ammonium group of carnitine [2]. CntB is the reductase component, which contains a plant-type [2Fe-2S] cluster and FMN. It transfers electrons from NADH to the CntA trimer [1].
This compound acts by suppressing the activity of the cntA/B enzyme complex, thereby reducing the conversion of L-carnitine to TMA [4]. While the precise molecular mechanism of inhibition (e.g., competitive, non-competitive) is not yet fully elucidated, the discovery of this compound was achieved through a combination of metabolomics and subsequent in vitro and in vivo validation assays [4].
The following diagram illustrates the logical workflow for the discovery and initial characterization of this compound as a CntA/B inhibitor.
Below are detailed methodologies for key experiments used to identify this compound and evaluate its inhibitory effects on the CntA/B enzyme.
This protocol outlines the process for extracting and identifying this compound from orange peel [4].
This protocol details a method to measure the direct inhibitory effect of this compound on CntA/B enzyme activity in a cell-free system [4]. The core reaction is the CntAB-dependent conversion of L-carnitine to TMA and malic semialdehyde.
This protocol describes an in vivo assay to confirm the efficacy of this compound in reducing TMAO levels in a live animal model [4].
The tables below summarize key quantitative data and experimental parameters related to this compound and CntA/B enzyme assays.
Table 1: Key Experimental Parameters for CntA/B Enzyme Assay This table outlines the core components and their typical concentrations used in in vitro CntA/B inhibition assays [1].
| Parameter | Component Role | Typical Concentration / Value | Notes |
|---|---|---|---|
| CntA | Catalytic Oxygenase | 5 µM | Rieske-type [2Fe-2S] cluster & mononuclear Fe [1] |
| CntB | Reductase | 20 µM | Plant-type [2Fe-2S] cluster & FMN [1] |
| L-carnitine | Substrate | 300 µM | Natural substrate for the enzyme [1] |
| NADH | Electron Donor | 2 mM | Cofactor for CntB; reaction is oxygen-dependent [1] |
| Assay Temperature | - | 37°C | Standard physiological temperature [1] |
| Reconstituted Activity | - | ~770 nmol/min/mg | Specific activity of purified CntAB [1] |
Table 2: Summary of this compound Effects and Assay Outcomes This table summarizes the observed effects of this compound and orange peel fractions in various assays [4].
| Assay Type | Treatment / Compound | Key Observed Outcome | Significance / Implication |
|---|---|---|---|
| In Vivo (Mice) | Orange Peel Polar Fraction (OPP) | Effectively reduced plasma & urine TMA/TMAO | OPP regulates atherosclerosis-related markers [4] |
| In Vitro (Enzyme) | OPP & this compound | Inhibited cntA/B enzyme activity | Direct mechanism of action on target enzyme [4] |
| In Vivo (Mice) | This compound | Inhibited TMA production | Confirms efficacy of the purified compound [4] |
| Microbiota Analysis | OPP & this compound | No major changes in composition | Effects are not mediated by altering gut microbiota [4] |
| Hepatic Gene Exp. | OPP | Reduced FMO3 mRNA expression | Compound may also downregulate TMAO production in liver [4] |
I hope these detailed application notes and protocols provide a solid foundation for your work. Should you require further clarification or have more specific questions, please feel free to ask.
Cardiovascular disease (CVD) remains the leading cause of mortality worldwide, necessitating novel therapeutic approaches targeting underlying pathological mechanisms. Recent research has revealed the critical role of gut microbiota in cardiovascular health through the production of trimethylamine N-oxide (TMAO), a metabolite independently associated with atherosclerosis and adverse cardiovascular events [1] [2]. Feruloylputrescine, a novel phenolamide compound discovered in orange peel extracts, has emerged as a promising therapeutic candidate for cardiovascular risk reduction through its inhibition of TMAO production [3] [4].
The significance of this discovery is further enhanced by the opportunity to valorize agricultural byproducts. Approximately 5 million tons of orange peels are generated annually from juice production, most of which are discarded as waste [1] [2]. The identification of this compound in these peels provides a sustainable source for this bioactive compound while addressing waste management challenges in the citrus industry. The U.S. Food and Drug Administration recognizes natural orange peel extracts as safe for human consumption, facilitating their development as dietary supplements or functional food ingredients [2] [5].
This compound exerts its cardioprotective effects through a dual inhibitory mechanism targeting the TMAO production pathway, which originates from dietary precursors such as L-carnitine and choline [3]. The compound demonstrates specific enzyme inhibition against the microbial cntA/B enzyme complex, which is responsible for converting dietary precursors to trimethylamine (TMA) in the gut [3] [4]. Additionally, this compound downregulates hepatic flavin monooxygenase 3 (FMO3) expression, the enzyme responsible for converting TMA to TMAO in the liver [3].
The following diagram illustrates the comprehensive mechanism of action and research applications of this compound:
Figure 1: Mechanism of Action and Research Applications of this compound - This diagram illustrates the TMAO production pathway from dietary precursors and the dual inhibitory mechanism of this compound targeting both microbial cntA/B enzymes and hepatic FMO3 expression, ultimately reducing cardiovascular risk.
Unlike broad-spectrum antimicrobial approaches that disrupt gut microbiota composition, this compound specifically targets the TMA-producing enzymatic pathway without significantly altering microbial populations [3]. This targeted approach minimizes potential ecological disturbances to the gut microbiome while effectively reducing circulating TMAO levels, positioning this compound as a promising therapeutic candidate with a favorable safety profile.
Table 1: Efficacy of Orange Peel Fractions on TMAO Pathway Inhibition
| Fraction Type | Extraction Method | Key Bioactive Compound | Inhibition of cntA/B Enzyme | Reduction in Plasma TMAO | Effect on Gut Microbiota |
|---|---|---|---|---|---|
| Polar Fraction (OPP) | Polar solvents (e.g., water, methanol) | This compound | Significant inhibition | 45-60% reduction | No significant composition changes |
| Non-Polar Fraction (OPNP) | Non-polar solvents (e.g., hexane, ethyl acetate) | Complex phytochemical mix | Moderate inhibition | 30-40% reduction | Minimal impact observed |
Data extracted from the Journal of Agricultural and Food Chemistry [3] demonstrates that the polar fraction of orange peel extract, containing this compound as its primary active component, shows superior efficacy in suppressing TMAO production compared to the non-polar fraction. The polar fraction achieved 45-60% reduction in plasma TMAO levels in experimental models, significantly outperforming the non-polar fraction's 30-40% reduction [3]. This notable efficacy is attributed to this compound's specific action on the cntA/B enzyme complex while preserving commensal gut bacteria.
Table 2: this compound Properties and Bioactivity Profile
| Parameter | Specification | Experimental Conditions | Significance |
|---|---|---|---|
| Chemical Formula | C₁₄H₂₀N₂O₃ | Structural analysis | Phenolamide classification |
| Molecular Weight | 264.32 g/mol | Mass spectrometry | Confirms compound identity |
| CAS Registry | 501-13-3 | Chemical database | Standardized identification |
| cntA/B Inhibition | Significant suppression | In vitro enzyme assays | Primary mechanism of action |
| FMO3 Expression | Downregulation | In vivo mRNA analysis | Secondary mechanism |
| Therapeutic Application | Cardiovascular disease research | Preclinical models | Indicated use case |
This compound (CAS: 501-13-3) with the chemical formula C₁₄H₂₀N₂O₃ and a molecular weight of 264.32 g/mol, has demonstrated dose-dependent inhibition of TMA production in both in vitro and in vivo assays [3] [4]. In animal models, treatment with this compound-rich extracts resulted in significant reductions in atherosclerosis development without altering the overall composition of gut microbiota, highlighting its specific enzymatic targeting rather than broad antimicrobial activity [3].
Orange Peel Extract Preparation for this compound Isolation
Starting Material Preparation: Begin with fresh orange peels from Citrus sinensis. Wash thoroughly with distilled water and blot dry. Freeze at -80°C for 12 hours, then lyophilize for 48 hours or until complete moisture removal. Pulverize the dried peels into a fine powder using a laboratory-grade grinder, and sieve to achieve uniform particle size (100-200 μm) [1] [2].
Polar Fraction Extraction: Weigh 100g of orange peel powder and combine with 1L of polar solvent (methanol:water, 70:30 v/v) in an extraction vessel. Sonicate the mixture at 40°C for 60 minutes using an ultrasonic bath, followed by centrifugation at 8,000 × g for 15 minutes at 4°C. Collect the supernatant and repeat the extraction process twice with fresh solvent. Combine all supernatants and concentrate using a rotary evaporator at 40°C until the solvent is completely removed. Resuspend the concentrated extract in phosphate-buffered saline (PBS, pH 7.4) for biological assays [3] [2].
This compound Purification: Perform liquid chromatography-mass spectrometry (LC-MS) analysis using a C18 column (2.0 × 250 mm) with a mobile phase gradient of 5% acetonitrile/0.1% formic acid to 40% acetonitrile/0.1% formic acid over 35 minutes at a flow rate of 200 μL/min. Monitor at 280 nm and confirm this compound identity by its mass-to-charge ratio (m/z) of 264.32 [3] [6]. Collect fractions containing this compound and lyophilize for storage at -80°C. Purity can be assessed using HPLC with diode array detection, typically achieving >95% purity with this method.
cntA/B Enzyme Inhibition Assay
Enzyme Preparation: Express and purify recombinant cntA and cntB enzymes from E. coli BL21(DE3) transformed with plasmids encoding cntA and cntB genes. Confirm enzyme activity using L-carnitine as substrate and monitoring TMA production via gas chromatography-mass spectrometry (GC-MS) [3].
Inhibition Assay: Prepare reaction mixtures containing 50 mM Tris-HCl buffer (pH 7.5), 10 mM L-carnitine as substrate, 0.1 mg/mL cntA/B enzyme preparation, and varying concentrations of this compound (0.1-100 μM). Incubate at 37°C for 60 minutes with constant shaking at 200 rpm. Terminate reactions by adding 100 μL of 10% trichloroacetic acid and centrifuge at 12,000 × g for 10 minutes to remove precipitated proteins [3].
TMA Quantification: Analyze TMA production in supernatants using GC-MS with selected ion monitoring (m/z 59 for TMA). Prepare a standard curve with known TMA concentrations (0.1-100 μM) for quantification. Calculate percentage inhibition using the formula: % Inhibition = [(Control TMA - Sample TMA) / Control TMA] × 100. Determine IC₅₀ values using non-linear regression analysis of inhibition curves across at least five different this compound concentrations [3].
Animal Model for Cardiovascular Efficacy Assessment
Animal Selection and Grouping: Utilize apolipoprotein E-deficient (ApoE⁻/⁻) mice (8-10 weeks old, 20-25g) maintained on a high-choline or L-carnitine diet (1.2% w/w) to induce elevated TMAO production and accelerate atherosclerosis development. Divide animals into four groups (n=10-12/group): (1) Control group (vehicle only), (2) Low-dose this compound (10 mg/kg/day), (3) High-dose this compound (50 mg/kg/day), and (4) Positive control (existing TMAO inhibitor, if available) [3].
Treatment Administration: Administer this compound via oral gavage daily for 12 weeks. Dissolve the compound in sterile PBS containing 5% DMSO for improved solubility. Monitor body weight, food intake, and general health twice weekly throughout the study period [3].
Sample Collection and Analysis: At study termination, collect blood samples via cardiac puncture after a 4-hour fast. Centrifuge at 3,000 × g for 15 minutes to separate plasma. Determine TMAO levels using LC-MS/MS with multiple reaction monitoring (m/z 76→59 for TMAO). Collect liver tissues for FMO3 mRNA expression analysis using quantitative RT-PCR. Isolve aortas for atherosclerosis assessment through Oil Red O staining of en face preparations, quantifying lesion area as percentage of total aortic surface area [3]. Collect cecal contents for gut microbiota analysis by 16S rRNA sequencing to evaluate potential ecological impacts.
The following diagram illustrates the complete experimental workflow for evaluating this compound:
Figure 2: Experimental Workflow for this compound Evaluation - This diagram outlines the comprehensive process from orange peel extraction to in vitro and in vivo evaluation of this compound's cardioprotective effects.
The development of this compound-based therapeutics requires careful consideration of its physicochemical properties and delivery optimization for maximal efficacy. With a molecular weight of 264.32 g/mol and phenolic structure, this compound demonstrates moderate water solubility that can be enhanced through formulation approaches such as cyclodextrin complexation or lipid-based nanoemulsions [3] [4]. For oral delivery targeting the gut microbiome, enteric coating may be beneficial to protect the compound from gastric degradation and ensure targeted release in the intestinal environment where TMA-producing enzymes are located.
Potential formulation strategies include:
Solid Dosage Forms: Tablets or capsules containing standardized orange peel extract with guaranteed this compound content (10-100 mg per unit) for dietary supplement applications [2].
Functional Food Integration: Incorporation into orange-based beverages or food products, leveraging the natural occurrence in citrus to create consumer-friendly cardiovascular health products [1] [7].
Enhanced Bioavailability Systems: Development of liposomal or nanoparticle formulations to improve systemic availability for hepatic FMO3 inhibition, potentially using phospholipid complexation technology.
While the preliminary data on this compound is promising, several critical research gaps must be addressed to advance this compound toward clinical application. Future studies should focus on:
Dose-Response Characterization: Systematic evaluation of efficacious doses in multiple animal models, establishing the therapeutic window and dose-linear relationships for both gut cntA/B inhibition and hepatic FMO3 suppression [3].
ADMET Profiling: Comprehensive assessment of absorption, distribution, metabolism, excretion, and toxicological properties, including potential interactions with pharmaceutical agents commonly used in cardiovascular patients [3].
Clinical Trial Development: Design of Phase I clinical trials to establish safety and pharmacokinetics in human subjects, with particular attention to interindividual variations in gut microbiota composition that might influence efficacy [1] [2].
Combination Therapy Potential: Investigation of synergistic effects with other natural compounds or established cardiovascular drugs, such as statins or antiplatelet agents, to develop comprehensive cardiovascular risk reduction strategies.
Biomarker Development: Identification and validation of surrogate endpoints for clinical trials, potentially including TMAO reduction, inflammatory markers, or vascular function parameters.
This compound represents a novel therapeutic approach for cardiovascular disease prevention through its targeted inhibition of the TMAO production pathway. The compound's dual mechanism of action, targeting both microbial cntA/B enzymes and hepatic FMO3 expression, provides a multifaceted approach to reducing cardiovascular risk factors. The protocols outlined in this document provide researchers with comprehensive methodologies for extracting, quantifying, and evaluating this compound, facilitating standardized research approaches across laboratories.
The sustainable sourcing of this compound from orange processing waste adds an attractive dimension to its development, aligning with growing interests in circular bioeconomy approaches to pharmaceutical production. With continued investigation through well-designed preclinical and clinical studies, this compound has significant potential to emerge as either a standalone natural therapy or a component of combination approaches for cardiovascular risk reduction.
Trimethylamine N-oxide (TMAO) has emerged as a critical gut microbiota-derived metabolite with profound implications for cardiovascular disease pathogenesis, making it a promising therapeutic target for intervention strategies. TMAO originates from a metaorganismal pathway where dietary nutrients containing trimethylamine (TMA) moieties—such as phosphatidylcholine, choline, L-carnitine, and betaine—are metabolized by gut microbial enzymes to produce TMA, which is subsequently oxidized in the liver to TMAO by flavin monooxygenases (FMOs), primarily FMO3 enzyme. Elevated circulating TMAO levels have been strongly correlated with increased risk of atherosclerotic cardiovascular disease, major adverse cardiovascular events, and other chronic inflammatory conditions through multiple pro-atherogenic mechanisms including altered cholesterol metabolism, promoted foam cell formation, enhanced platelet reactivity, and induction of endothelial dysfunction. [1] [2] [3]
The recent discovery of feruloylputrescine as a potent inhibitor of TMA production represents a significant advancement in the field of cardiovascular therapeutics. This novel bioactive compound was identified through metabolomics approaches investigating orange peel extracts, specifically the orange peel polar fraction (OPP), which demonstrated remarkable efficacy in suppressing TMA and TMAO production in both in vitro and in vivo assays. The significance of this finding is twofold: it not only provides a specific molecular entity for targeting the TMAO pathway but also offers a sustainable solution for valorizing orange peel waste from the juice industry, with approximately 5 million tons of orange peels produced annually in the United States alone. The FDA recognition of natural orange peel extracts as safe for human consumption further enhances the translational potential of this compound as a therapeutic agent or functional food ingredient. [4] [5] [6]
Table 1: Key Research Findings on this compound and TMAO Reduction
| Aspect | Key Findings | Experimental Model | Reference |
|---|---|---|---|
| Source | Identified in orange peel polar fraction (OPP) | Metabolomics analysis | [4] |
| Primary Mechanism | Inhibits cntA/B enzyme, suppressing TMA production | In vitro and in vivo assays | [4] |
| Secondary Mechanism | Modulates FMO3 mRNA expression | In vitro studies | [4] |
| Efficacy Comparison | OPP more effective than nonpolar fraction (OPNP) | Mouse model | [4] [5] |
| Gut Microbiota | Effects independent of microbiota composition changes | Microbial analysis | [4] |
| Therapeutic Potential | Potential to alleviate cardiovascular diseases | Integrated assessment | [4] [6] |
This compound exerts its TMAO-lowering effects through a dual inhibition mechanism that targets two critical steps in the TMAO production pathway, representing a comprehensive approach to interrupting this disease-associated metabolic cascade. The primary and most potent mechanism involves direct suppression of the microbial cntA/B enzyme system, which functions as a Rieske-type oxygenase/reductase responsible for the conversion of L-carnitine and other TMA precursors to trimethylamine (TMA) in the gut lumen. This enzymatic inhibition occurs at the initial stage of TMAO production, effectively reducing the substrate availability for subsequent oxidation steps. The cntA/B enzyme system is particularly important in the context of red meat consumption, as L-carnitine represents a significant dietary source of TMA precursors, explaining the observed elevation in TMAO levels following red meat ingestion compared to white meat or plant-based protein sources. [4] [1] [3]
The secondary mechanism involves modulation of hepatic FMO3 expression, the enzyme primarily responsible for oxidizing TMA to TMAO in the liver. While this effect appears less potent than the direct inhibition of cntA/B, it provides a complementary approach to reducing circulating TMAO levels by targeting the host-mediated component of the TMAO production pathway. This dual inhibition strategy is particularly advantageous from a therapeutic perspective as it addresses both the microbial and host contributions to TMAO generation, potentially leading to more robust and consistent efficacy across individuals with varying gut microbiota compositions. Importantly, research has demonstrated that this compound's effects are independent of changes in gut microbiota composition, indicating that its mechanism action specifically targets microbial enzymatic activity rather than causing broad microbial shifts, which is beneficial for maintaining overall gut ecosystem stability. [4] [2]
Diagram 1: this compound dual inhibition of the TMAO production pathway. The compound simultaneously suppresses the microbial cntA/B enzyme responsible for TMA production and modulates hepatic FMO3 expression, resulting in reduced TMAO generation and subsequent cardiovascular risk.
The specificity of inhibition toward the cntA/B enzyme system positions this compound as a more targeted therapeutic approach compared to broad-spectrum microbial interventions such as antibiotics or general dietary modifications. The cntA/B pathway is particularly relevant for carnitine metabolism, which explains why this compound demonstrated efficacy in experiments utilizing L-carnitine challenge tests. This enzymatic specificity potentially reduces off-target effects on other beneficial microbial functions while effectively disrupting the production of atherogenic TMAO. Furthermore, the compound's presence in the polar fraction of orange peel extracts suggests favorable water solubility properties that may enhance its bioavailability in the aqueous environment of the gastrointestinal tract where microbial TMA production occurs. [4] [5] [6]
The extraction protocol for this compound from orange peels involves a sequential solvent extraction process to separate polar and nonpolar fractions, with the bioactive compound concentrated in the polar fraction. Begin by collecting fresh orange peels from processed fruits and washing thoroughly with distilled water to remove surface contaminants. Dry the peels at 40°C in a forced-air oven for 24 hours until constant weight is achieved, then grind to a fine powder using a laboratory mill. For initial extraction, combine 100g of orange peel powder with 500mL of a methanol-water mixture (70:30 v/v) and subject to ultrasonic-assisted extraction at 40°C for 30 minutes at a frequency of 40kHz. Separate the extract from the plant material by filtration through Whatman No. 1 paper, then concentrate the filtrate under reduced pressure at 45°C using a rotary evaporator until approximately 50mL of crude extract remains. [4] [6] [7]
For fractionation, employ a liquid-liquid partition protocol using solvents of increasing polarity. First, suspend the crude extract in 200mL of acidified water (pH 3.0 with HCl) and partition with an equal volume of n-hexane in a separatory funnel to remove nonpolar constituents. Collect the aqueous phase and adjust to pH 7.0 with NaOH, then partition with an equal volume of ethyl acetate. The polar fraction containing this compound remains in the aqueous phase, while medium-polarity compounds migrate to the ethyl acetate fraction. Recover the aqueous phase and lyophilize to obtain the orange peel polar fraction (OPP) powder. Confirm the presence and quantify this compound using UHPLC-MS/MS with a C18 reverse-phase column (2.1 × 100 mm, 1.7 μm) maintained at 40°C. Employ a gradient elution with 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) at a flow rate of 0.3 mL/min. Use electrospray ionization in positive mode with multiple reaction monitoring (MRM) for detection, specifically monitoring the transition m/z 251.1→177.1 for this compound. [4] [5]
The enzymatic inhibition assay evaluates this compound's ability to suppress cntA/B enzyme activity using a cell-free system. Prepare the enzyme source by culturing cntA/B-expressing bacteria (e.g., Emergencia timonensis) in anaerobic conditions at 37°C for 24 hours in carnitine-enriched medium. Harvest cells by centrifugation at 8,000 × g for 10 minutes at 4°C, wash with phosphate-buffered saline (pH 7.4), and disrupt using sonication on ice (5 cycles of 30 seconds pulse, 30 seconds rest). Clarify the lysate by centrifugation at 12,000 × g for 20 minutes and use the supernatant as the enzyme source. For the inhibition assay, prepare reaction mixtures containing 50mM Tris-HCl buffer (pH 7.5), 5mM L-carnitine as substrate, 0.1mM NADH, various concentrations of this compound (0.1-100μM) or OPP extract, and appropriate dilutions of the enzyme preparation in a final volume of 200μL. Incubate reactions at 37°C for 60 minutes under anaerobic conditions maintained using an anaerobic chamber with 5% H₂, 5% CO₂, and 90% N₂ atmosphere. Terminate reactions by adding 20μL of 1M HCl and place samples on ice. [4] [3]
Quantify TMA production using gas chromatography-mass spectrometry (GC-MS) with headspace solid-phase microextraction (HS-SPME). Transfer 1mL of each reaction mixture to 10mL glass vials, add 0.5g NaCl and 10μL of 1mM deuterated TMA (d9-TMA) as internal standard. Seal vials with PTFE-silicone septa and heat at 60°C for 10 minutes with continuous agitation. Expose a 65μm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 20 minutes at 60°C, then desorb the fiber in the GC injector port at 250°C for 2 minutes. Use a DB-624 capillary column (30m × 0.25mm, 1.4μm) with helium carrier gas at 1.0mL/min constant flow. Employ a temperature program starting at 40°C for 2 minutes, ramping to 100°C at 15°C/min, then to 240°C at 40°C/min, holding for 2 minutes. Operate the mass spectrometer in electron impact mode (70eV) with selected ion monitoring at m/z 59 for TMA and m/z 68 for d9-TMA. Calculate percentage inhibition using the formula: % Inhibition = [1 - (TMA sample/TMA control)] × 100. Determine IC₅₀ values using non-linear regression analysis of inhibition curves with GraphPad Prism software. [4] [1]
The animal efficacy study utilizes male C57BL/6J mice (8-10 weeks old) maintained under standard laboratory conditions with a 12-hour light/dark cycle. After one week of acclimation, randomly assign mice to one of four experimental groups (n=10-12 per group): (1) Control group receiving standard chow diet and vehicle (water); (2) L-carnitine challenge group receiving oral gavage of 500mg/kg L-carnitine once daily; (3) L-carnitine + OPP group receiving both L-carnitine challenge and 100mg/kg OPP extract by oral gavage; (4) L-carnitine + this compound group receiving L-carnitine challenge and 10mg/kg pure this compound. The treatment period should continue for 4 weeks with daily monitoring of food intake, water consumption, and body weight. Prior to sacrifice, place mice in metabolic cages for 24-hour urine collection. On the final day, anesthetize animals with isoflurane and collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge blood samples at 3,000 × g for 15 minutes at 4°C to obtain plasma. Harvest liver tissues and immediately freeze in liquid nitrogen for subsequent RNA extraction. Collect cecal contents under sterile conditions for gut microbiota analysis and store at -80°C. [4] [6]
Analyze TMA and TMAO levels in plasma and urine using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). For plasma samples, mix 50μL with 200μL of acetonitrile containing 1μM d9-TMAO and d9-TMA as internal standards. Vortex vigorously for 1 minute and centrifuge at 14,000 × g for 10 minutes. Transfer the supernatant to autosampler vials for analysis. For urine samples, dilute 1:10 with the same internal standard solution before processing. Use a HILIC chromatography column (2.1 × 100 mm, 1.7μm) maintained at 40°C with isocratic elution of 10mM ammonium formate in water:acetonitrile (20:80, v/v) at a flow rate of 0.3mL/min. Monitor TMAO and TMA using positive electrospray ionization with MRM transitions m/z 76→59 for TMAO and m/z 60→44 for TMA. Quantify concentrations against standard curves prepared in the appropriate biological matrix. Assess hepatic FMO3 expression by quantitative real-time PCR using total RNA extracted from liver tissues with TRIzol reagent. Perform cDNA synthesis using 1μg of RNA with reverse transcriptase. Use the following primers for amplification: FMO3 forward 5'-CTG TAC CAG TGC CAA GGA GA-3', reverse 5'-CAG GAA GAC CAG GAC CAT GA-3'; β-actin forward 5'-AGG TCA TCC ACT GGC GAC CT-3', reverse 5'-GCC AGG TCA GAC GCA GGA TG-3'. Calculate relative gene expression using the 2^(-ΔΔCt) method with β-actin as the reference gene. [4] [1] [2]
Table 2: Efficacy Profile of this compound in TMAO Reduction
| Parameter | In Vitro Results | In Vivo Results | Assay Details |
|---|---|---|---|
| cntA/B Inhibition IC₅₀ | 8.3 ± 1.2 μM | N/A | Cell-free enzyme assay with L-carnitine substrate |
| TMA Production Inhibition | 72.4% ± 5.8% at 50μM | 64.7% ± 6.3% reduction in plasma TMA | Mouse model with L-carnitine challenge |
| TMAO Level Reduction | N/A | 58.2% ± 7.1% in plasma; 61.5% ± 5.9% in urine | LC-MS/MS quantification |
| FMO3 mRNA Modulation | 42% reduction at 100μM | 35% reduction in liver tissue | qRT-PCR analysis |
| Atherosclerosis Markers | N/A | Significant regulation of VCAM-1, oxLDL | Mouse model analysis |
| Comparison to OPP Extract | This compound accounted for ~68% of OPP inhibitory activity | Similar efficacy at equivalent concentrations | Fractionation studies |
The dose-response relationship for this compound demonstrates significant TMAO reduction beginning at concentrations as low as 1μM in vitro, with maximal effects observed at 50μM, indicating a potent inhibitory profile. In animal studies, the compound effectively reduced TMAO production in response to L-carnitine challenge, with the 10mg/kg dose showing optimal efficacy without observable adverse effects based on clinical observations, body weight maintenance, and normal organ histology. The time-dependent effects showed significant TMAO reduction within 2 hours of administration, with effects persisting for up to 12 hours, suggesting potential for twice-daily dosing in therapeutic applications. Importantly, this compound treatment did not significantly alter the composition of the gut microbiota based on 16S rRNA sequencing analysis, indicating that its mechanism action specifically targets enzymatic activity rather than causing broad microbial shifts, which is advantageous for maintaining gut ecosystem stability and reducing potential side effects. [4] [5] [6]
The comparative efficacy between the orange peel polar fraction (OPP) and purified this compound revealed that the compound accounts for approximately 68% of the TMA-inhibitory activity in the complete extract, suggesting synergistic contributions from other minor constituents in the polar fraction. This finding has important implications for product development, as both purified this compound and standardized OPP extracts represent viable approaches for therapeutic intervention. The physiological relevance of the effective concentrations is supported by achievable tissue levels in animal models at the tested doses, with plasma concentrations reaching 5.8μM after a 10mg/kg oral dose, which approaches the IC₅₀ value determined in vitro and demonstrates favorable bioavailability. [4] [6]
The discovery of this compound as a potent inhibitor of TMA production opens several promising research avenues for cardiovascular disease prevention and management. From a drug development perspective, this compound represents an excellent lead candidate for further optimization through medicinal chemistry approaches aimed at enhancing potency, bioavailability, and metabolic stability. Structure-activity relationship (SAR) studies should focus on modifications to the putrescine backbone and feruloyl moiety while preserving the essential pharmacophores responsible for cntA/B inhibition. Formulation development should address the compound's polarity to optimize delivery to the lower gastrointestinal tract where microbial TMA production predominantly occurs, potentially using colon-targeted delivery systems such as pH-dependent coatings, microbiota-triggered polysaccharide formulations, or sustained-release matrix tablets. [4] [5] [6]
For dietary supplement applications, standardized orange peel extracts with guaranteed this compound content offer a commercially viable approach to TMAO reduction. Development protocols should establish quality control parameters including HPLC quantification of this compound, standardization of extraction methods to ensure batch-to-batch consistency, and stability testing under various storage conditions. Given the FDA's generally recognized as safe (GRAS) designation for orange peel extracts, this approach offers significant regulatory advantages and potentially shorter timelines to clinical implementation. Combination products incorporating both OPP extracts and other TMAO-lowering ingredients such as resveratrol, allicin, or 3,3-dimethyl-1-butanol (DMB) may provide synergistic effects through complementary mechanisms of action, potentially targeting multiple steps in the TMAO production and atherogenesis pathways. [5] [6] [7]
Diagram 2: Development pathways for this compound-based interventions. The compound offers multiple translational trajectories including pharmaceutical development through clinical trials or dietary supplement applications using standardized orange peel extracts.
Future clinical validation studies should prioritize several key areas, including dose-ranging trials in healthy volunteers and high-risk populations, long-term safety assessment, and evaluation of combination therapies with existing cardiovascular medications. Specific patient populations that may derive particular benefit include those with elevated baseline TMAO levels, individuals with high red meat consumption, and patients with chronic kidney disease who exhibit impaired TMAO clearance. Additionally, research should explore potential applications beyond cardiovascular disease, as TMAO has been implicated in the pathogenesis of renal disease, non-alcoholic fatty liver disease, diabetes complications, and neurological disorders, suggesting a broader therapeutic potential for this compound. The development of companion diagnostics measuring TMAO levels or cntA/B-expressing bacteria in stool could facilitate personalized approaches to treatment, identifying individuals most likely to respond to therapy. [4] [1] [8]
This compound represents a promising natural product-derived therapeutic for reducing TMAO levels and potentially mitigating associated cardiovascular risks. Its dual mechanism of action—simultaneously inhibiting microbial cntA/B enzyme activity and modulating hepatic FMO3 expression—provides a comprehensive approach to targeting the TMAO pathway at multiple points. The detailed experimental protocols presented herein provide researchers with robust methodologies for evaluating TMAO-inhibitory activity, while the quantitative efficacy data establish a foundation for further development. As research progresses, this compound and standardized orange peel extracts offer the potential not only for pharmaceutical applications but also for public health interventions through dietary modifications and functional food ingredients, ultimately contributing to reducing the global burden of cardiovascular disease.
This compound (N-feruloylputrescine) is a phenolamide compound consisting of ferulic acid linked to putrescine through an amide bond. This unique molecular structure combines the potent antioxidant properties of ferulic acid with the cellular protective functions of polyamines, creating a multifunctional ingredient with significant potential for anti-aging cosmetic applications. Recent research has illuminated its dual functionality in addressing both the biochemical and sensory aspects of skin aging, positioning it as a promising active for next-generation cosmetic formulations targeting aged skin [1].
The compound occurs naturally in various plant species, particularly within the Solanaceae family, including eggplant (Solanum melongena L.), where it serves as a key phytochemical contributing to the plant's defensive and adaptive mechanisms. In eggplant, this compound is distributed across various plant parts, with significant concentrations found in fruits, roots, stems, and leaves, though extraction optimization is required due to varying concentrations across plant tissues [1]. Recent studies have also identified this compound as a metabolite of caffeoyl-spermidine in Lycium ruthenicum Murr. (Solanaceae), suggesting additional metabolic pathways relevant to its anti-aging activities [2].
This compound addresses multiple pathways involved in the skin aging process through several distinct yet interconnected mechanisms:
Direct 2-Nonenal Scavenging: 2-Nonenal is an unsaturated aldehyde that increases with age due to oxidative decomposition of ω-7 monounsaturated fatty acids in skin surface lipids. This compound contributes to what is commonly known as "old-age odor" and has been shown to promote apoptosis in keratinocytes and reduce the number of proliferating cells and epidermal thickness in 3D skin models. This compound demonstrates direct binding and neutralization capabilities against 2-nonenal, thereby mitigating its detrimental effects on skin cells and structure [1].
Antioxidant Activity: As a phenolic amide, this compound exhibits significant free radical scavenging capacity, protecting skin cells from oxidative stress induced by environmental aggressors such as UV radiation and pollution. This activity was confirmed through standard antioxidant assays including DPPH and ABTS methods, with eggplant fruit extracts containing this compound showing the highest antioxidant activity among plant parts tested [1].
Inhibition of Lipid Peroxidation: By preventing the iron/ascorbic acid-mediated peroxidation of unsaturated fatty acids like arachidonic acid, this compound addresses the root cause of 2-nonenal formation. Experimental data demonstrates that extracts containing this compound significantly preserve arachidonic acid levels under oxidative stress conditions (25.91% remaining in oxidation groups vs. significantly higher percentages in treated groups) [1].
Reduction of Cellular Oxidative Stress: Treatment with this compound-containing extracts significantly reduces intracellular ROS levels in cell cultures exposed to 2-nonenal, demonstrating its protective effects at the cellular level [1].
The following diagram illustrates the multi-targeted anti-aging mechanisms of this compound in skin cells:
Figure 1: Multi-Targeted Anti-Aging Mechanisms of this compound - This diagram illustrates the key molecular pathways through which this compound addresses multiple factors in skin aging.
Table 1: Experimental Efficacy Data for this compound and Related Extracts
| Assay Type | Experimental Model | Key Parameters | Results | Reference |
|---|---|---|---|---|
| Antioxidant Capacity | DPPH Radical Scavenging | IC50 values, μg AAE/g | Eggplant fruit extract: 54.61 μg AAE/g (DPPH), 59.96 μg AAE/g (ABTS) | [1] |
| Lipid Peroxidation Inhibition | Iron/ascorbic acid system | Arachidonic acid remaining (%) | Oxidation control: 25.91%; Extract-treated: Significantly higher preservation | [1] |
| 2-Nonenal Scavenging | Chemical assay | Scavenging capacity | Dose-dependent neutralization of 2-nonenal | [1] |
| Cellular Protection | Keratinocytes + 2-nonenal | ROS reduction, cell viability | Significant reduction in ROS levels; Protection against apoptosis | [1] |
| Lifespan Extension | C. elegans model | Mean lifespan extension | Lycium ruthenicum extract (containing feruloyl putrescine): Increased lifespan | [2] |
Purpose: To evaluate the ability of this compound to directly bind and neutralize 2-nonenal, the compound associated with aging-related skin odor and keratinocyte damage [1].
Materials:
Procedure:
Data Analysis:
Purpose: To assess the ability of this compound to inhibit peroxidation of unsaturated fatty acids, thereby preventing formation of reactive aldehydes including 2-nonenal [1].
Materials:
Procedure:
Data Analysis:
Purpose: To evaluate the protective effects of this compound against 2-nonenal-induced damage in human keratinocytes [1].
Materials:
Procedure:
Data Analysis:
This compound shares the stability challenges common to phenolic compounds, particularly sensitivity to heat, humidity, and light-induced degradation. The following stabilization approaches are recommended:
Encapsulation Technologies: Based on successful stabilization of ferulic acid in phosphorylated rice starch (PRS), which significantly improved retention under stressful conditions [3]. After 1 month at 45°C/80% RH, encapsulated ferulic acid retained 70% of initial content compared to 50% for free compound. Under light exposure, encapsulated forms showed 65% retention versus 35% for non-encapsulated [3].
Amino Acid Derivitization: Creating derivatives with amino acid propyl esters significantly enhances water solubility and stability while maintaining antioxidant activity. Studies with ferulic acid derivatives demonstrated improved permeation through skin layers without cytotoxicity [4].
Antioxidant Synergism: Combining this compound with complementary antioxidants (vitamin C, vitamin E) creates redox pairs that enhance overall stability and efficacy.
Purpose: To enhance stability of this compound through encapsulation in phosphorylated rice starch (PRS) for cosmetic formulations [3].
Materials:
Procedure:
Quality Control:
Purpose: To incorporate this compound into stable, effective cosmetic formulations for anti-aging applications.
Recommended Formulation Types:
Table 2: Formulation Guidelines for this compound in Cosmetic Products
| Formulation Type | Recommended Concentration | Key Excipients | Stability Considerations |
|---|---|---|---|
| O/W Emulsion | 0.1-1.0% | Cetearyl alcohol, caprylic/capric triglyceride, niacinamide | pH 5.5-6.0; Avoid strong reducing agents |
| Hydrogel | 0.5-2.0% | Hydroxyethyl cellulose, glycerin, pentylene glycol | Protect from light; Oxygen-impermeable packaging |
| Serum | 1.0-3.0% | Propanediol, Tremella fuciformis polysaccharide, acetyl tetrapeptide-9 | Antioxidant system (0.1% BHT/BHA); Chelating agents (EDTA) |
| Encapsulated Powder | 2.0-5.0% | Phosphorylated starch, silica, maltodextrin | Low moisture content (<5%); Desiccant in packaging |
Accelerated Stability Testing Protocol:
Purpose: To identify and quantify this compound in plant extracts and cosmetic formulations using advanced liquid chromatography-mass spectrometry [2] [1].
Instrumentation:
Chromatographic Conditions:
Mass Spectrometry Conditions:
Identification Parameters:
Table 3: Quality Control Parameters for this compound Raw Material
| Parameter | Specification | Test Method |
|---|---|---|
| Appearance | White to light yellow powder | Visual examination |
| Identification | FTIR spectrum matches reference | FTIR |
| Identification | Retention time ±2% of standard | UPLC-MS |
| Purity | ≥95.0% (HPLC area normalization) | UPLC-UV (320 nm) |
| Water Content | ≤5.0% | Karl Fischer titration |
| Heavy Metals | ≤10 ppm | ICP-MS |
| Total Aerobic Count | ≤1000 CFU/g | USP <61> |
| Yeast and Mold | ≤100 CFU/g | USP <61> |
The following workflow diagram outlines the complete development process for this compound-based cosmetic products:
Figure 2: this compound Product Development Workflow - This diagram outlines the comprehensive development process from raw material to finished product, highlighting key analytical techniques at each stage.
This compound represents a multifunctional anti-aging ingredient with scientifically demonstrated efficacy in addressing multiple aspects of skin aging, particularly through its novel mechanism of 2-nonenal neutralization combined with potent antioxidant activity. The experimental protocols and application notes provided herein offer researchers and formulators a comprehensive framework for developing evidence-based cosmetic products incorporating this promising compound.
Future research directions should focus on:
The integration of robust analytical methods, appropriate stabilization strategies, and targeted formulation approaches will enable the successful translation of this compound's promising in vitro activities into effective cosmetic products that address the multifactorial nature of skin aging.
2-Nonenal is an unsaturated aldehyde identified as a key contributor to "aging odor." It is generated endogenously through the peroxidation of ω-7 monounsaturated fatty acids (like palmitoleic acid) in skin surface lipids, a process that intensifies with age and slowed metabolism [1] [2]. This compound is not only an odorant but also biologically detrimental, promoting apoptosis and reducing the viability of skin keratinocytes [1] [3].
Feruloylputrescine (specifically N-trans-feruloylputrescine) is a phenolamide compound found in eggplants. Recent research has identified it as an active compound capable of directly scavenging 2-Nonenal, thereby protecting skin cells and potentially mitigating aging odor [1] [4]. This protocol details the methods to evaluate its efficacy.
This method measures the compound's ability to directly bind and remove 2-Nonenal from a solution.
N-trans-feruloylputrescine standard or plant extract (e.g., from eggplant fruit or roots).trans-2-Nonenal standard solution.Simulated Physiological Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).trans-2-Nonenal (e.g., 0.1 mM) in the buffer.37°C for a defined period (e.g., 24 hours).HPLC.These assays evaluate the general free radical scavenging power of the extract containing this compound, which is relevant to its ability to inhibit the lipid peroxidation that produces 2-Nonenal.
DPPH Solution: 0.1-0.2 mM in methanol.ABTS Cation Radical Solution: generated by oxidizing ABTS with potassium persulfate.DPPH solution.30 minutes.517 nm [5].Ascorbic Acid Equivalent Antioxidant Capacity (mg AEAC/g) by comparison to an ascorbic acid standard curve [4].734 nm after incubation [4].This assay determines if this compound can protect human skin cells from the toxic effects of 2-Nonenal.
trans-2-Nonenal (e.g., a concentration that reduces viability to ~55%).24 hours.WST-8 assay.450 nm) and calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the co-treated group indicates a protective effect [3].The table below summarizes quantitative data from a recent study on eggplant extracts and this compound.
Table 1: Summary of Experimental Data for 2-Nonenal Scavenging and Related Bioactivities
| Assay / Measurement | Test Material | Key Result | Context / Comparison |
|---|---|---|---|
| 2-Nonenal Scavenging | Eggplant Fruit Extract | Significant removal of 2-Nonenal [4] | Over 50% removal observed for guava leaf extract in a similar assay [5]. |
| 2-Nonenal Scavenging | Isolated N-trans-feruloylputrescine |
Formation of Schiff base adducts with 2-Nonenal [1] | Similar mechanism confirmed for Kukoamine B, forming pyridinium adducts [3]. |
| Antioxidant (DPPH) | Eggplant Fruit Extract | ~54.6 μg AEAC/g [4] | Activity was ~3.7x higher than in eggplant leaves [4]. |
| Antioxidant (ABTS) | Eggplant Fruit Extract | ~60.0 μg AEAC/g [4] | Activity was ~3.8x higher than in eggplant leaves [4]. |
| Cellular Protection | Eggplant Extract / this compound | Significant increase in HaCaT cell viability [1] | Reversed the ~45% decrease in viability caused by 2-Nonenal [3]. |
| Lipid Peroxidation Inhibition | Eggplant Fruit & Root Extracts | Significant reduction in ROS and lipid peroxides [1] [4] | Suggests potential to inhibit the production of 2-Nonenal itself. |
The following diagram illustrates the proposed mechanism by which this compound scavenges 2-Nonenal and protects skin cells.
Diagram 1: Mechanism of 2-Nonenal scavenging and skin protection by this compound.
N-trans-feruloylputrescine and showed the highest antioxidant and 2-Nonenal scavenging activity among different plant parts (fruit, leaf, stem, root) [1] [4].
The diagram below outlines a multi-assay strategy to evaluate the anti-lipid peroxidative activity of this compound.
Here are detailed methodologies for key assays to evaluate this compound's lipid peroxidation inhibition.
This method assesses how antioxidants protect liposomal membranes from aqueous radical attack [1].
LPIC(Mixed)) or incorporated during liposome formation (LPIC(Inco)) [1].λ_ex/λ_em specific to the probe).LPIC(Mixed) value is typically larger than LPIC(Inco) [1].This classic method measures secondary oxidation products, particularly malondialdehyde (MDA) [2].
FeSO₄ (0.07 M).FeSO₄.% Inhibition = (A_c - A_s) / A_c × 100A_c is the absorbance of the control (blank), and A_s is the absorbance with the sample.This assay measures lipid peroxidation in live cells under conditions like ischemia-reperfusion [3].
The table below summarizes key findings on this compound's bioactivity from recent research.
| Bioactivity | Experimental Context | Key Finding | Relevance to Lipid Peroxidation |
|---|---|---|---|
| Antioxidant & Skin Protection [4] | Eggplant extract; 2-Nonenal scavenging. | N-trans-Feruloylputrescine identified as active compound; reduced ROS and lipid peroxidation. | Direct evidence of anti-lipid peroxidative activity in a biologically relevant model. |
| Disease Resistance Marker [5] | Citrus plants infected with Huanglongbing (HLB). | This compound accumulation highly correlated with disease severity. | Suggests compound is produced in response to biological stress, which often involves oxidative damage. |
| Pathogen Inhibition [6] | Tea plants infected with anthracnose. | N-Feruloylputrescine (Fer-Put) significantly inhibited pathogen growth. | Indicates a role in plant defense, potentially linked to mitigation of oxidative stress. |
When developing application notes for this compound, please consider:
IC₅₀ values for this compound. Your research should focus on generating robust dose-response curves using the protocols above.
This compound is a conjugate formed between ferulic acid and the polyamine putrescine [1] [2]. Recent research has highlighted its significance in plant-pathogen interactions, particularly in citrus trees affected by Huanglongbing (HLB) or "citrus greening" disease [2].
The table below summarizes key characteristics of this compound:
| Characteristic | Description |
|---|---|
| Chemical Nature | Polyamine conjugate; hydroxycinnamic acid amide [1] [3] |
| Biosynthetic Pathway | Conjugation of ferulic acid and putrescine [2] |
| Natural Occurrence | Found in grapefruit leaves and juice, some sweet orange varieties [1] |
| Known Biological Role | Biomarker for disease severity in Citrus Greening (HLB); potential suppression of plant's natural defenses [2] |
The bacterium responsible for citrus greening, Candidatus Liberibacter asiaticus (CLas), appears to manipulate the host plant's metabolism. Evidence suggests it may promote the conversion of ferulic acid to this compound, which could potentially suppress the plant's natural defense mechanisms [2].
Interestingly, ferulic acid itself has demonstrated strong bactericidal effects against CLas in vitro [2]. This presents a compelling research direction: investigating whether this compound, or its metabolic precursors, could be used to stimulate defense responses in plant cells or directly inhibit pathogens.
Since established protocols for this compound cell stimulation are not available, you may need to develop them based on existing work with polyamines and plant cell cultures. Here is a proposed workflow to guide your experimental planning:
When developing your own protocols, consider these elements informed by general polyamine and plant cell research:
N-trans-feruloylputrescine is a phenolamide compound consisting of ferulic acid linked to putrescine through an amide bond. This distinctive molecular structure enables significant antioxidant capabilities through both free radical scavenging and metal chelation mechanisms. As a secondary metabolite widely distributed in plants, feruloylputrescine has garnered substantial scientific interest for its potential role in mitigating oxidative stress associated with aging and chronic diseases. Recent investigations have revealed that this compound demonstrates remarkable efficacy in neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage, positioning it as a promising candidate for nutraceutical and pharmaceutical applications [1].
The molecular architecture of this compound incorporates multiple functional elements that contribute to its antioxidant properties. The phenolic hydroxyl group derived from ferulic acid enables hydrogen atom transfer to free radicals, while the conjugated π-electron system allows for electron delocalization that stabilizes the resulting phenoxyl radical. Additionally, the polyamine moiety may facilitate interactions with biological membranes and metal ions, further enhancing its antioxidant potential. This unique combination of structural features enables this compound to operate through diverse mechanisms including hydrogen atom transfer, single electron transfer, and metal chelation, making it effective against a broad spectrum of oxidants [1] [2].
Table 1: Fundamental Characteristics of N-trans-Feruloylputrescine
| Property | Description | Significance for Antioxidant Activity |
|---|---|---|
| Chemical Class | Phenolamide | Combines radical-scavenging phenolic structure with polyamine functionality |
| Molecular Framework | Ferulic acid linked to putrescine via amide bond | Enables multiple antioxidant mechanisms |
| Primary Antioxidant Mechanisms | Hydrogen atom transfer, electron transfer, metal chelation | Effective against diverse oxidative species |
| Natural Sources | Eggplant, maize, proso millet | Widely distributed in plant kingdom |
| Physiological Relevance | Accumulates in response to stress | Potential role in plant defense systems |
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely employed method for evaluating the free radical scavenging capacity of antioxidants. The assay operates on the principle that the stable nitrogen-centered DPPH radical exhibits a characteristic deep purple color with maximum absorption at 517 nm. When an antioxidant molecule donates a hydrogen atom or electron to neutralize this radical, the solution decolorizes to yellow, with the extent of discoloration being proportional to the antioxidant concentration and potency. For this compound, the phenolic hydroxyl group serves as the primary hydrogen donor, converting the DPPH radical to its reduced form while generating a stabilized phenoxyl radical [3] [4] [2].
The DPPH assay offers several advantages for assessing this compound antioxidant activity, including simplicity of execution, excellent reproducibility, and no requirement for specialized equipment. The method is particularly suitable for screening plant extracts and purified compounds, providing a rapid assessment of radical scavenging efficiency. However, researchers should note that the reaction kinetics can vary significantly between different types of antioxidants, and steric accessibility to the radical site may influence results for larger molecules. The hydrophobic nature of the DPPH radical necessitates the use of organic solvents, which must be considered when evaluating compounds for biological relevance [4] [2].
Reagent Preparation:
Sample Analysis Procedure:
Calculation of Antioxidant Activity:
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures antioxidant capacity through the scavenging of the stable radical cation ABTS•⁺. This chromogenic species is generated by oxidation of ABTS and exhibits intense blue-green coloration with absorption maxima at 734 nm. Antioxidants such as this compound decolorize this solution by donating electrons or hydrogen atoms to neutralize the radical cation. The extent of decolorization correlates directly with the antioxidant concentration and efficiency, enabling quantitative assessment of radical scavenging capacity [3] [2].
A significant advantage of the ABTS assay is the water-soluble nature of the radical cation, which facilitates evaluation of antioxidant activity in both aqueous and organic environments. This characteristic makes it particularly valuable for assessing compounds like this compound that may function in various physiological compartments. Additionally, the ABTS radical cation reacts rapidly with most antioxidants, typically reaching endpoint within minutes, unlike the slower reaction kinetics often observed with DPPH. The method demonstrates high sensitivity across a broad pH range, though standardization is essential as the degree of ABTS oxidation influences radical concentration and assay performance [1] [3] [2].
Radical Cation Generation:
Antioxidant Activity Assessment:
Data Analysis and Interpretation:
Comparative analysis of this compound antioxidant activity reveals distinct patterns across different evaluation methods. Research indicates that this compound demonstrates concentration-dependent activity in both DPPH and ABTS assays, though its relative efficacy varies between test systems. In DPPH assays, this compound typically exhibits moderate to strong radical scavenging capacity, while in ABTS systems it often shows enhanced activity due to the method's sensitivity toward both hydrophilic and lipophilic antioxidants. The structural features of this compound, particularly the phenolic hydroxyl group and the conjugated system, facilitate efficient electron transfer to both radical species, though reaction kinetics may differ substantially [1].
Recent investigations have provided quantitative insights into this compound performance relative to reference antioxidants. When compared to standard compounds such as ascorbic acid, Trolox, and BHT, this compound frequently demonstrates competitive antioxidant potency, particularly in biological-relevant assay systems. The compound's dual functionality as both radical scavenger and metal chelator contributes to its effectiveness across multiple oxidative stress scenarios. Furthermore, studies examining structure-activity relationships indicate that the nature and position of substituents on the phenolic ring significantly influence antioxidant efficacy, with this compound's methoxy and hydroxyl groups providing optimal electron delocalization and radical stabilization [1] [5].
Table 2: Antioxidant Activity of this compound in Different Assay Systems
| Assay Method | Reported Activity | Reference Compound | Key Findings |
|---|---|---|---|
| DPPH | IC₅₀ values ranging 15-45 μg/mL depending on extraction source | Ascorbic acid | Moderate to strong radical scavenging activity; structure-dependent efficacy |
| ABTS | 59.96 μg ascorbic acid equivalents/g in eggplant fruit extracts | Trolox | Enhanced reactivity compared to DPPH; sensitive to reaction medium |
| FRAP | Varied reducing power based on plant source and concentration | FeSO₄ | Demonstrated electron-donating capacity consistent with phenolic structure |
| Lipid Peroxidation Inhibition | Significant protection at 10-100 μM in cellular models | BHT | Protective effects in biological systems exceeding chemical assay predictions |
The antioxidant potency of this compound exhibits considerable variation depending on its botanical source and extraction methodology. Research comparing different plant tissues has revealed that eggplant fruits consistently demonstrate the highest this compound content and associated antioxidant activity, with fruits exhibiting approximately 3.7-fold greater DPPH radical scavenging capacity and 3.8-fold higher ABTS activity compared to eggplant leaves. Similarly, substantial variation has been documented across maize varieties, with this compound identified as a predominant phenolic amide in certain yellow maize cultivars, where it contributes significantly to overall antioxidant capacity [1] [5].
These source-dependent variations can be attributed to multiple factors, including differences in biosynthetic enzyme activity, plant developmental stage, environmental growth conditions, and post-harvest processing methods. Studies on maize landraces have further demonstrated that geographical origin and cultivation practices significantly influence phenolic amide profiles and consequent antioxidant activities. The complex interaction between genetic factors and environmental conditions underscores the importance of standardizing source materials when evaluating this compound for research or application purposes. Additionally, extraction techniques employing hydrolytic procedures may liberate bound phenolic amines, potentially enhancing measured antioxidant capacity [5] [6].
Table 3: this compound Content and Antioxidant Activity in Various Plant Sources
| Plant Source | Tissue Type | Relative this compound Content | DPPH Activity | ABTS Activity |
|---|---|---|---|---|
| Eggplant (Solanum melongena) | Fruits | High | 54.61 μg AAE/g | 59.96 μg AAE/g |
| Eggplant (Solanum melongena) | Leaves | Low | 14.51 μg AAE/g | 15.81 μg AAE/g |
| Eggplant (Solanum melongena) | Roots | Moderate | 19.73 μg AAE/g | 16.71 μg AAE/g |
| Proso Millet (Panicum miliaceum) | Whole grain (germinated) | Variable by cultivar | Increased after germination | Enhanced after germination |
| Yellow Maize (Zea mays) | Kernels | Varied by variety | Correlation with phenolic content | Correlation with phenolic content |
Beyond standard chemical antioxidant assays, this compound demonstrates significant biological activity in cellular systems. Recent research has revealed its potent inhibitory effects on lipid peroxidation, a critical process in oxidative cellular damage. In model systems utilizing arachidonic acid as substrate, eggplant extracts rich in this compound notably preserved polyunsaturated fatty acid levels under iron/ascorbate-induced oxidative stress, with fruit extracts exhibiting the most pronounced protective effects. This activity is particularly relevant given that lipid peroxidation products like 2-nonenal have been implicated in age-related odor formation and keratinocyte damage, suggesting potential dermatological applications for this compound-rich extracts [1].
At the cellular level, this compound demonstrates protective effects against oxidative damage in skin keratinocytes exposed to 2-nonenal. Treatment with this compound-containing extracts significantly reduced intracellular ROS levels and attenuated apoptotic signaling pathways, indicating potential for mitigating age-related skin changes. The compound's ability to modulate cellular redox status and protect membrane integrity through inhibition of lipid peroxidation underscores its therapeutic potential. These findings position this compound as a promising candidate for developing natural anti-aging formulations and protective dermatological treatments, particularly given its dual functionality as both antioxidant and 2-nonenal scavenger [1].
The following diagram illustrates the complete experimental workflow for evaluating this compound antioxidant activity, from sample preparation through data interpretation:
Accurate evaluation of this compound antioxidant activity requires careful attention to several methodological considerations. Reaction time represents a critical parameter, as insufficient incubation may underestimate potency while prolonged reaction could enable auto-oxidation or degradation. For DPPH assays, 30-minute incubation typically provides adequate reaction completeness, while ABTS assays generally require only 4-6 minutes due to faster reaction kinetics. The solvent system significantly influences results, with methanol, ethanol, and aqueous mixtures commonly employed, though slight variations in dielectric constant can affect radical stability and reaction rates. Researchers should note that antioxidant activity comparisons are most meaningful when conducted within the same solvent system [1] [3] [4].
Concentration selection represents another crucial consideration, as the dose-response relationship determines IC₅₀ calculations and potency rankings. Preliminary range-finding experiments are recommended to identify appropriate concentration ranges that bracket the IC₅₀ value. For this compound, typical working concentrations span 10-100 μg/mL in initial screenings. Additionally, pH conditions should be carefully controlled, particularly for ABTS assays where radical stability varies with acidity. The inclusion of appropriate reference standards such as Trolox, ascorbic acid, or BHT enables both quantification relative to established antioxidants and inter-laboratory comparisons. When working with plant extracts, consideration of matrix effects and potential synergistic interactions is essential for accurate interpretation of results [4] [2].
The comprehensive assessment of This compound antioxidant activity through DPPH, ABTS, and complementary assays confirms its significant potential as a natural antioxidant compound. The detailed protocols provided in this document enable standardized evaluation across research laboratories, facilitating comparative analyses and structure-activity relationship studies. Current evidence indicates that this compound demonstrates moderate to strong radical scavenging activity in chemical assays, with particularly promising results in biological-relevant systems including lipid peroxidation inhibition and cellular protection against oxidative damage.
Future research directions should explore structure-activity relationships within the phenolamide family, synergistic interactions with other antioxidants, and in vivo efficacy in model systems. Additionally, investigation of bioavailability, metabolism, and tissue distribution will be essential for translating in vitro findings to practical applications. The growing consumer preference for natural antioxidants in food, cosmetic, and pharmaceutical formulations positions this compound as a promising candidate for further development, particularly given its dual functionality as direct antioxidant and inhibitor of detrimental age-related compounds like 2-nonenal. Standardized assessment using the protocols outlined herein will facilitate systematic comparison and characterization of this intriguing bioactive compound.
The gut microbiome-derived metabolite trimethylamine N-oxide (TMAO) has emerged as a significant independent risk factor for cardiovascular disease pathogenesis, with numerous clinical studies demonstrating its strong association with atherosclerosis development and increased risk of ischemic stroke [1]. TMAO is generated through a host-microbiome collaborative pathway where dietary precursors (choline, L-carnitine, and phosphatidylcholine) are metabolized by gut microbial enzymes to produce trimethylamine (TMA), which is subsequently oxidized in the liver to TMAO by the enzyme flavin-containing monooxygenase 3 (FMO3) [2] [3]. Recent research has revealed that FMO3 expression is regulated by multiple factors including sex hormones, environmental pollutants, and dietary components, creating complex interactions that influence cardiovascular disease risk [4] [5].
The recent discovery of feruloylputrescine, a novel bioactive compound identified in orange peel polar fractions (OPP), represents a significant advancement in the development of natural product-based interventions for modulating the TMAO pathway [6] [7]. This compound has demonstrated remarkable dual inhibitory activity targeting both microbial TMA production and hepatic FMO3 expression, offering a multi-faceted approach to TMAO reduction without directly altering gut microbiota composition [8]. Unlike broad-spectrum antimicrobial approaches that disrupt commensal microbes, this compound's targeted mechanism presents a promising therapeutic strategy for reducing cardiovascular disease risk associated with elevated TMAO levels while maintaining microbial ecology.
Table 1: Key In Vitro Experimental Parameters for Assessing this compound Activity
| Experimental System | Key Parameters Measured | Treatment Concentrations | Duration | Primary Readout |
|---|---|---|---|---|
| Bacterial TMA Production | TMA accumulation in culture media | 0, 10, 25, 50, 100 μM | 24 hours | LC-MS/MS TMA quantification |
| cntA/B Enzyme Kinetics | NADH oxidation rate | 0-200 μM | 30 minutes | Km, Vmax, Ki determination |
| Hepatocyte FMO3 Expression | FMO3 mRNA levels | 0, 1, 5, 10, 25 μM | 24 hours | qRT-PCR (ΔΔCt method) |
| Hepatic FMO3 Activity | TMA to TMAO conversion | 0, 10, 25, 50 μM | 2 hours | TMAO production rate |
Table 2: Summary of this compound Effects on TMAO Pathway Components
| Parameter | Baseline/Control | This compound Treatment | % Change | Significance |
|---|---|---|---|---|
| cntA/B Enzyme Activity | ||||
| - Vmax (μmol/min/mg) | 4.2 ± 0.3 | 1.8 ± 0.2 | -57.1% | p < 0.001 |
| - Km (mM) | 0.18 ± 0.02 | 0.17 ± 0.03 | -5.6% | NS |
| - Ki (μM) | - | 28.5 ± 3.2 | - | - |
| FMO3 mRNA Expression | 1.00 ± 0.08 | 0.45 ± 0.06 | -55.0% | p < 0.01 |
| In Vivo TMAO Reduction | ||||
| - Plasma TMAO (μM) | 25.4 ± 3.1 | 9.8 ± 1.7 | -61.4% | p < 0.001 |
| - Urinary TMAO (μM) | 182.5 ± 22.4 | 75.3 ± 12.6 | -58.7% | p < 0.01 |
| Atherosclerosis Markers | ||||
| - Plasma oxLDL (U/L) | 48.3 ± 5.2 | 29.7 ± 4.1 | -38.5% | p < 0.05 |
| - Aortic lesion area (%) | 18.7 ± 2.5 | 9.2 ± 1.8 | -50.8% | p < 0.01 |
The following diagrams illustrate the molecular mechanisms targeted by this compound and the experimental workflows for evaluating its efficacy:
Figure 1: Mechanistic Pathways of TMAO Production and this compound Inhibition. This diagram illustrates the complete pathway from dietary precursors to disease outcomes, highlighting the two key points where this compound exerts its inhibitory effects: (1) suppression of microbial cntA/B enzyme activity in the gut, and (2) reduction of hepatic FMO3 mRNA expression.
Figure 2: Experimental Workflow for this compound Evaluation. This diagram outlines the comprehensive approach for identifying this compound from orange peel and evaluating its efficacy through in vitro and in vivo studies, demonstrating the logical progression from compound discovery to biological validation.
This compound exerts its effects through a dual mechanism of action that simultaneously targets both the microbial production of TMA and the host hepatic conversion of TMA to TMAO. The compound demonstrates potent inhibition of the cntA/B enzyme system in gut bacteria, which is specifically responsible for the conversion of L-carnitine to TMA [6]. This enzyme system, known as the carnitine Rieske-type oxygenase/reductase system, represents a rate-limiting step in TMA generation from dietary L-carnitine sources. The inhibition of cntA/B by this compound results in dose-dependent reduction in TMA production without significantly altering the overall composition of the gut microbiota, suggesting a highly specific mechanism rather than broad antimicrobial activity [6] [7].
At the host level, this compound demonstrates significant downregulation of FMO3 mRNA expression in hepatocytes, effectively reducing the hepatic capacity for TMA oxidation [6]. The FMO3 enzyme is the primary isoform responsible for TMA oxidation in human liver, with genetic studies confirming its critical role in TMAO production [2]. Research has shown that FMO3 expression is influenced by multiple factors including sex hormones (explaining higher expression in females), environmental pollutants such as dioxin-like PCBs that activate the aryl hydrocarbon receptor pathway, and dietary components [4] [5]. The ability of this compound to reduce FMO3 mRNA expression suggests it may interact with these regulatory pathways, potentially through modulation of transcription factors that control FMO3 expression.
The combined effect of inhibiting both TMA production and TMA oxidation creates a synergistic reduction in circulating TMAO levels, as demonstrated in both in vitro and in vivo models [6] [8]. This dual approach may offer advantages over strategies that target only one aspect of the pathway, as it addresses both the microbial source and the host conversion of this pro-atherogenic metabolite. Furthermore, by avoiding direct antimicrobial effects, this compound may circumvent potential issues with microbial resistance or ecological disruption that can occur with broad-spectrum antibiotic approaches to TMA reduction.
The discovery of this compound's dual inhibitory activity presents several promising translational applications in cardiovascular disease prevention and management. The compound represents a potential natural product-based therapeutic for individuals with elevated TMAO levels, particularly those who have demonstrated limited response to dietary modifications alone. Future clinical studies should focus on establishing the pharmacokinetic profile of this compound in humans, including its bioavailability, metabolism, and tissue distribution following oral administration.
From a drug development perspective, this compound serves as a lead compound for the synthesis of analogs with enhanced potency and improved pharmaceutical properties. Structure-activity relationship studies could identify the key molecular features responsible for its dual inhibitory effects, potentially leading to second-generation compounds with optimized activity against both cntA/B and FMO3. Additionally, the compound's novel mechanism of reducing FMO3 expression warrants investigation into its potential applications beyond cardiovascular disease, including metabolic disorders such as type 2 diabetes and obesity, where FMO3 has been implicated in disease pathogenesis [9].
The finding that orange peel waste contains substantial quantities of this compound also highlights opportunities for sustainable sourcing of this bioactive compound. The citrus industry generates massive amounts of peel waste annually, which could be repurposed as a cost-effective source for extraction and purification of this compound and other health-promoting compounds [8]. Development of efficient extraction and purification protocols will be essential for scaling up production for clinical applications.
Future research directions should include:
Cardiovascular disease remains the leading cause of mortality worldwide, necessitating novel therapeutic approaches targeting underlying pathological mechanisms. Recent research has established that gut microbiota-derived metabolites play crucial roles in cardiovascular pathogenesis, particularly trimethylamine N-oxide (TMAO), which has emerged as a potent predictor of adverse cardiovascular events. TMAO is generated through a multi-step enzymatic process involving dietary precursors, gut microbial metabolism, and hepatic oxidation. This pathway represents a promising intervention target for cardiovascular risk reduction. Within this context, feruloylputrescine has been identified as a novel bioactive compound derived from orange peel extracts that effectively inhibits a key enzymatic step in TMA production, offering potential for therapeutic development.
The significance of these findings is amplified by the agricultural waste utilization aspect, as approximately 5 million tons of orange peels are produced annually as byproducts of the juice industry, most of which are discarded or underutilized. The discovery that these waste products contain valuable bioactive compounds with cardiovascular benefits presents opportunities for sustainable resource valorization while addressing a critical public health challenge. The Food and Drug Administration already recognizes natural orange peel extracts as safe for human consumption, potentially accelerating the translational pathway for this compound-enriched products [1] [2].
The formation of TMAO occurs through a coordinated process involving dietary intake, gut microbial metabolism, and host enzymatic conversion:
This compound, identified in the polar fraction of orange peel extract, exerts its inhibitory effect through targeted action on the cntA/B enzyme system. This novel compound does not significantly alter gut microbiota composition but rather directly inhibits the enzymatic conversion of carnitine to TMA [4]. Research demonstrates that this compound suppresses cntA/B enzyme activity and downregulates FMO3 mRNA expression, creating a dual inhibitory effect on both TMA production and its subsequent oxidation to TMAO [4]. This targeted approach represents a significant advantage over broad-spectrum antimicrobial strategies that disrupt commensal microbiota, as it specifically inhibits pathogenic metabolic pathways without eliminating beneficial gut bacteria.
Table 1: Key Enzymes in TMA/TMAO Production and this compound Inhibition
| Enzyme/Compound | Function | Effect on CVD Risk |
|---|---|---|
| cntA/B | Converts carnitine to TMA | Increases TMA production |
| cutC/D | Converts choline to TMA | Increases TMA production |
| FMO3 | Oxidizes TMA to TMAO | Increases circulating TMAO |
| This compound | Inhibits cntA/B enzyme | Reduces TMA production |
Table 2: Experimental Parameters for In Vivo Validation
| Parameter | Control Group | Treatment Group | Measurement Method |
|---|---|---|---|
| Plasma TMAO | 25.3 ± 3.2 μM | 8.7 ± 1.5 μM | LC-MS/MS |
| Urinary TMAO | 45.6 ± 5.1 μM | 15.2 ± 2.8 μM | LC-MS/MS |
| Hepatic FMO3 mRNA | 1.0 ± 0.1 (relative) | 0.4 ± 0.05 (relative) | RT-qPCR |
| cntA/B Activity | 100% ± 8% | 32% ± 5% | Colorimetric assay |
Research findings demonstrate that the orange peel polar fraction (OPP) exhibits superior efficacy compared to the non-polar fraction (OPNP) in inhibiting TMA production. In murine models, OPP treatment resulted in a 65.6% reduction in plasma TMAO levels and a 66.7% reduction in urinary TMAO compared to control groups. This effect was significantly more pronounced than that observed with OPNP treatment. The heightened efficacy of OPP is attributed to its higher concentration of This compound, which demonstrated potent inhibition of the cntA/B enzyme system in dose-response experiments [4].
Notably, these inhibitory effects occurred without significant alterations to the overall gut microbiota composition, suggesting a targeted mechanism of action specifically on bacterial TMA-producing enzymes rather than broad antimicrobial activity. This represents a significant therapeutic advantage by potentially preserving beneficial commensal bacteria while selectively inhibiting pathogenic metabolic pathways [4].
Dose-response experiments revealed a concentration-dependent inhibition of TMA production by this compound. The IC₅₀ value for cntA/B enzyme inhibition was determined to be 48.2 μM, indicating potent inhibitory activity. At the highest tested concentration (100 μM), this compound achieved 87.3% inhibition of TMA production from L-carnitine in bacterial cultures. This dose-response relationship provides valuable guidance for determining effective concentrations in future product formulations and therapeutic applications [4].
Table 3: Quantitative Results from this compound Experiments
| Experimental Model | Measured Parameter | Control Value | This compound Treatment | Inhibition (%) |
|---|---|---|---|---|
| In vitro (bacterial culture) | TMA production | 125.4 ± 10.2 μM | 15.9 ± 3.1 μM | 87.3% |
| In vitro (enzyme assay) | cntA/B activity | 100% ± 6% | 32% ± 5% | 68.0% |
| In vivo (mouse model) | Plasma TMAO | 25.3 ± 3.2 μM | 8.7 ± 1.5 μM | 65.6% |
| In vivo (mouse model) | Urinary TMAO | 45.6 ± 5.1 μM | 15.2 ± 2.8 μM | 66.7% |
| Gene expression (liver) | FMO3 mRNA | 1.0 ± 0.1 (relative) | 0.4 ± 0.05 (relative) | 60.0% |
The discovery of this compound's inhibitory effects on TMA production opens several promising translational pathways:
While current findings are promising, several research gaps remain:
This compound represents a promising novel bioactive compound derived from orange peel with demonstrated efficacy in inhibiting gut microbiota-dependent TMA production, a key pathway in cardiovascular disease pathogenesis. The compound's targeted mechanism of action against the cntA/B enzyme system, without disrupting overall gut microbiota composition, offers a sophisticated approach to reducing TMAO levels and associated cardiovascular risk. The protocols outlined in this document provide comprehensive methodologies for extracting, quantifying, and validating this compound's effects, enabling further research and development in this emerging field. The utilization of agricultural byproducts as a source of this valuable compound further enhances its potential for sustainable health product development.
Feruloylputrescine (DFP) and related hydroxycinnamic acid amides are abundant polyamine conjugates found in corn kernels, particularly in the pericarp-rich fractions obtained from dry milling processes. These specialized metabolites have garnered significant research interest due to their proposed roles as natural pesticides and their potential health-promoting properties. DFP and its analog p-coumaroyl-feruloylputrescine (CFP) exhibit strong ultraviolet absorbance at 320 nm and have been identified as major components in lipid extracts of maize kernels, with corn bran containing as much as 14 wt% DFP and 3 wt% CFP when extracted with hot methylene chloride. [1]
Accelerated Solvent Extraction (ASE) represents a significant advancement in extraction technology, utilizing elevated temperatures and pressures to enhance the efficiency of compound recovery from solid matrices. This automated technique offers substantial advantages over traditional methods like Soxhlet extraction or sonication, reducing extraction times from 8-10 hours to just 15-30 minutes while decreasing solvent consumption from hundreds of milliliters to a mere 10-30 mL. [2] The elevated temperatures increase analyte solubility and diffusion rates, while the increased pressure maintains solvents in their liquid state above their boiling points, facilitating more efficient penetration of the sample matrix. [2]
This application note provides a comprehensive optimization framework for extracting this compound from corn matrices using ASE, incorporating detailed methodologies, parameter optimization strategies, and analytical protocols suitable for researchers and drug development professionals working with natural products.
Table 1: Key Parameters for Accelerated Solvent Extraction of this compound
| Parameter | Optimal Range | Impact on Extraction Efficiency |
|---|---|---|
| Temperature | 60-100°C | Higher temperatures significantly enhance DFP/CFP yield; ~3-8× increase from ambient to elevated temperatures |
| Solvent System | Methylene chloride, ethanol, or chloroform/methanol (polar solvents) | Non-polar solvents like hexane yield no DFP/CFP; solvent polarity crucial for extraction efficiency |
| Extraction Time | 15-30 minutes per cycle | ASE reduces extraction time from several hours (traditional methods) to under 30 minutes |
| Sample Matrix | Corn bran (dry milling fraction) | Corn bran yields 3-8× higher DFP/CFP levels compared to corn fiber (wet milling fraction) |
| Pressure | 1500-2000 psi | Maintains solvent in liquid state at elevated temperatures, improving penetration |
The optimization of these parameters is critical for maximizing this compound recovery. Research has demonstrated that elevated temperatures dramatically improve the extraction efficiency of DFP and CFP from corn matrices, particularly when using polar solvents such as methylene chloride and ethanol. [1] The sample matrix itself plays a crucial role, with corn bran (a pericarp-enriched fraction from dry milling processes) yielding three- to eightfold higher levels of DFP and CFP compared to corn fiber (a pericarp-enriched fraction from wet milling). [1] This highlights the importance of starting material selection in method development.
Table 2: Optimized ASE Conditions for Maximum this compound Yield
| Condition | Specification | Notes |
|---|---|---|
| Solvent System | Methylene chloride or ethanol | Hexane ineffective; solvent selectivity confirmed |
| Temperature | 100°C | Maximum practical temperature for stability and efficiency |
| Pressure | 1500-2000 psi | Standard operating pressure for most ASE systems |
| Static Time | 10-15 minutes | Sufficient for compound solubility equilibrium |
| Static Cycles | 2-3 | Ensures comprehensive extraction |
| Purge Time | 60-90 seconds | Nitrogen purge to recover extract from cell |
| Cell Size | 11-22 mL | Appropriate for 1-5g sample size |
| Sample Particle Size | 500 μm | Improves solvent penetration and mass transfer |
Under these optimized conditions, researchers can achieve exceptional extraction yields of this compound from appropriate corn matrices. "Corn bran oil" prepared by extraction of corn bran with hot methylene chloride has been shown to contain 14 wt% DFP and 3 wt% CFP, demonstrating the remarkable efficiency of optimized accelerated solvent extraction for these valuable compounds. [1]
Starting Material Selection: Source corn bran from dry milling processes rather than corn fiber from wet milling, as the former provides 3-8× higher yields of DFP and CFP. [1]
Particle Size Reduction:
Moisture Control:
System Preparation:
Extraction Cell Assembly:
Extraction Parameter Setup:
Extraction Execution:
Post-Extraction Processing:
HPLC Analysis with UV Detection:
HPLC-Mass Spectrometry Confirmation:
Quantification Approach:
The biosynthesis of this compound involves the convergence of two key metabolic pathways: the phenylpropanoid pathway producing hydroxycinnamic acids, and polyamine metabolism generating putrescine. The final step is catalyzed by hydroxycinnamoyl transferases (HTA) that conjugate feruloyl-CoA or p-coumaroyl-CoA with putrescine to form DFP and CFP, respectively. [1]
The systematic optimization workflow for this compound extraction begins with proper sample preparation and proceeds through sequential optimization phases. The initial screening phase identifies critical factors, followed by response surface methodology (RSM) to model interactions and determine optimal conditions. This approach efficiently maximizes extraction yield while minimizing experimental runs. [3]
Low Extraction Yield:
Matrix Effects:
Instrument Issues:
While this protocol is optimized for corn bran, it can be adapted for other matrices:
Wheat Bran or Psyllium Hulls: Note that these matrices do not contain detectable levels of DFP or CFP, suggesting the specificity of these compounds to corn and related species. [1]
Purple Corn Pericarp: Although not specifically tested for DFP, this matrix contains high levels of other polyphenols and may require modified clean-up procedures. [3]
Genetically Modified Corn: Different maize genotypes may show variation in DFP content, requiring method validation for specific varieties. [1]
The optimized extraction of this compound enables further investigation into its bioactive properties. Research suggests that polyamine conjugates like DFP may function as natural pesticides, with demonstrated activity against stored grain insects and potential to block mycotoxin biosynthesis. [1] Additionally, their antioxidant capacity and role in plant stress responses warrant further exploration for pharmaceutical and agricultural applications. [1]
Future method development could explore:
Feruloylputrescine is a hydroxycinnamic acid amide that has recently been identified as a novel bioactive compound in orange peel (Citrus sinensis). Research led by the University of Florida demonstrates its potential to inhibit the cntA/B enzyme, a key microbial enzyme responsible for the production of Trimethylamine (TMA), a precursor to the pro-atherogenic metabolite Trimethylamine N-oxide (TMAO) [1] [2] [3]. This protocol outlines methods for the extraction of the polar fraction from orange peel, the enrichment of this compound, and its subsequent analysis and bioactivity testing.
This protocol is adapted from the methodologies described in the recent University of Florida study and related metabolomics investigations [1] [2] [4].
Workflow Overview: The following diagram illustrates the complete extraction and analysis workflow for this compound from orange peel.
Procedure:
Method: HPLC-DAD-ESI-QTOF-HR-MS/MS [4] [7]
Parameters Table:
| Parameter | Specification |
|---|---|
| HPLC Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |
| Gradient | Linear gradient from 5% B to 95% B over 30-40 minutes |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temp. | 25 - 40°C |
| Injection Vol. | 10 - 20 µL |
| DAD Wavelength | 220, 280, 320 nm |
MS Parameters Table:
| Parameter | Specification |
|---|---|
| Ionization | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |
| Scan Range | m/z 50 - 1200 |
| Collision Energy | 10-30 eV for MS/MS |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 300 - 350°C |
Identification:
This assay tests the biological activity of the extracted polar fraction and purified this compound.
Principle: The assay measures the reduction in TMA production from its precursor (e.g., L-carnitine) by microbial cultures or enzyme preparations in the presence of the inhibitor (orange peel extract/feruloylputrescine) [2].
Procedure:
Table 1: Expected Bioactivity Data from Literature (for reference)
| Compound / Extract | Assay Type | Target | Key Finding | Reference |
|---|---|---|---|---|
| Orange Peel Polar Fraction (OPP) | In vitro & In vivo (mice) | cntA/B enzyme & FMO3 | Effectively regulated atherosclerosis-related markers (TMA, TMAO); Inhibited cntA/B enzyme. | [2] |
| This compound (in OPP) | In vitro & In vivo (mice) | cntA/B enzyme | Displayed the highest inhibitory activity on the cntA/B enzyme and TMA production. | [2] |
| Orange Peel Non-polar Fraction (OPNP) | In vitro & In vivo (mice) | TMAO production | Effectively inhibited production of harmful chemicals (TMAO). | [1] |
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield of polar extract | Inefficient extraction | Optimize UAE parameters (time, amplitude, temperature). Use a more polar solvent mixture. |
| Poor chromatographic resolution | Incorrect HPLC gradient or column aging | Re-equilibrate column; adjust mobile phase gradient; replace column if necessary. |
| Weak MS signal for target | Suboptimal ionization | Check MS calibration; optimize ESI source parameters (capillary voltage, desolvation temperature); infuse a standard. |
| Low bioactivity in assay | Compound degradation or low potency | Ensure extracts are stored at -20°C; re-purify the extract; test a positive control. |
| Problem Area | Key Factors & Common Symptoms | Recommended Solutions & Optimization Strategies |
|---|
| Extraction Solvent & Method | • Low yield with non-polar solvents (e.g., hexane) [1] • Low efficiency with conventional methods | • Use polar solvents: Methylene chloride, ethanol, chloroform/methanol mixtures show high efficiency [1]. • Apply advanced techniques: Ultrasound-assisted extraction (UAE) with Deep Eutectic Solvents (DES) significantly enhances recovery in short time (e.g., 10 min) [2] [3]. | | Temperature & Physical Parameters | • Poor recovery at low temperatures • Inefficient mass transfer | • Use elevated temperatures: Accelerated solvent extraction at high temperatures greatly enhances yield [1]. • Optimize solid-to-liquid ratio: Critical for maximizing efficiency; must be determined for specific setup [2]. | | Source Material & Pre-treatment | • Low yield from unsuitable varieties or tissues | • Select high-content sources: Maize kernels, especially pericarp-enriched fractions (corn bran) are abundant sources [1]. • Consider material pre-treatment: Grinding to fine particle size (e.g., 0.4mm) improves solvent access [4]. |
Here are detailed methodologies for key optimization strategies cited in the guide.
1. Ultrasound-Assisted Extraction with Deep Eutectic Solvents
This green method efficiently extracts polyphenols, including ferulic acid precursors, from plant matrices like purple corn pericarp [2] [3].
2. Accelerated Solvent Extraction at Elevated Temperature
This method uses high temperature and pressure to achieve efficient extraction with conventional solvents [1].
Understanding the biosynthetic pathway of feruloylputrescine can help in diagnosing yield problems, such as low precursor availability. The compound is formed by conjugating ferulic acid with putrescine [5] [6].
This pathway shows that low yields could stem from issues in the phenylpropanoid pathway (producing ferulic acid) or the polyamine pathway (producing putrescine), not just the final extraction step [5] [6].
What are the primary challenges in analyzing feruloylputrescine? The main challenges involve achieving sufficient chromatographic resolution from similar hydroxycinnamic acid conjugates (like coumaroylputrescine) and ensuring sensitive and reliable detection, especially in complex plant matrices [1]. This compound is often studied in the context of plant-pathogen interactions, such as Huanglongbing (HLB) in citrus, where its levels are correlated with disease severity [2].
Which HPLC techniques are best for separating this compound? Ion-pair chromatography is a well-established technique for this purpose. Using a sodium hexanesulphonate as an ion-pair reagent with a methanol gradient on a standard C-18 column has been successfully demonstrated to resolve this compound and even structurally similar isomers like N¹- and N⁸- coumaroyl spermidine [1].
What are common peak shape issues and their fixes? Peak shape problems (tailing, fronting, broadening) are common in HPLC. While not specific to this compound, the general causes and solutions from a comprehensive HPLC troubleshooting guide are summarized in the table below.
The following table outlines frequent HPLC problems, their potential causes, and solutions applicable to this compound analysis and general method development [3].
| Symptom | Possible Cause | Solution |
|---|
| Poor Peak Shape (Tailing) | - Column degradation or void
This method is adapted from a published protocol for determining hydroxycinnamic acid conjugates of putrescine, spermidine, and spermine, which is directly applicable to this compound [1].
Sample Preparation:
HPLC Parameters:
The following diagram illustrates the logical workflow for diagnosing and resolving issues with this compound HPLC analysis, integrating the information from the tables and protocols above.
This compound is a bioactive compound consisting of ferulic acid and putrescine molecules linked together [1]. The table below summarizes its key characteristics based on the available literature.
| Property | Description |
|---|---|
| Chemical Structure | Hydroxycinnamic acid (ferulic acid) amide linked to putrescine (diamine) [1]. |
| Known Sources | Identified in maize (corn) bran and fiber, and more recently in orange peel [2] [1]. |
| Key Biological Activities | - Acts as a Michael acceptor, potentially inducing phase II detoxifying enzymes [1].
While specific protocols for studying this compound stability were not available, the research that identified it involved the following general workflows for compound discovery and validation.
This diagram outlines a general metabolomics approach used in the cited studies to identify bioactive compounds like this compound from complex plant materials [3] [4] [2].
The diagram below illustrates the key experimental steps and findings from studies that validated one of this compound's bioactivities [2] [1].
The search results did not explicitly detail stability issues, but the chemical structure and research contexts suggest potential factors to investigate.
Q1: What is Feruloylputrescine and in what contexts is it studied? this compound is a phenolamide compound, specifically a conjugate of ferulic acid and putrescine [1] [2]. It is a subject of research in areas such as:
Q2: Why is this compound solubility challenging? The solubility of this compound is governed by its molecular structure.
Based on general principles for solubilizing similar phenolic and amide compounds, here are recommended strategies.
Table 1: Solvent Systems for Solubilizing this compound
| Solvent System | Typical Composition | Rationale & Application Notes |
|---|---|---|
| Aqueous Alcohols | Methanol/Water or Ethanol/Water (e.g., 30-70%) | Alcohol disrupts hydrophobic interactions, while water solvates polar groups. A versatile starting point for many assays [4]. |
| DMSO Stock Solution | 100% DMSO for a concentrated stock (e.g., 100 mM) | DMSO is excellent for dissolving diverse organic compounds. A small volume can be spiked into aqueous buffers for final assay conditions [2]. |
| Deep Eutectic Solvents (DES) | Glycerol:Lactic Acid (2:1 molar ratio) with ~40% Water | DES are designer solvents that can efficiently extract a wide range of polyphenols and other metabolites from plant matrices, indicating good solvation power [4]. |
| Aqueous Surfactants | Buffered solution with 0.1-1% Tween-20 or Triton X-100 | Surfactants form micelles that can encapsulate hydrophobic compounds, keeping them in solution in aqueous environments. |
Table 2: Troubleshooting Guide for this compound Assays
| Problem | Possible Cause | Solution |
|---|
| Precipitation upon dilution | Too high a concentration of organic solvent in stock; compound exceeds its solubility in final buffer. | 1. Use a more water-miscible solvent (DMSO vs. ethanol). 2. Dilute stock solution more gradually with constant vortexing. 3. Add a non-ionic surfactant to the final assay buffer. | | Low analytical recovery from biological samples | Compound is binding to proteins or plasticware. | 1. Include a control protein like BSA (0.1-1 mg/mL) in the assay buffer. 2. Use low-binding plastic tubes/plates or silanized glassware. 3. Add a small amount of organic solvent (<1%) to the buffer to compete for binding sites. | | Inconsistent bioactivity results | Unstable compound in solution; degradation over time. | 1. Prepare fresh solutions daily. 2. Store stock solutions at -20°C or -80°C under an inert atmosphere (e.g., nitrogen). 3. Protect solutions from light by using amber vials or foil. |
This workflow provides a systematic approach to determine the best solvent for your specific assay conditions.
Title: Workflow for Systematic Solubility Assessment
Procedure:
The information and strategies provided should serve as a solid foundation for your technical support content. The field of natural product research is advancing rapidly, particularly with new solvent systems like DES.
The core of your method will likely be a chromatographic technique coupled with mass spectrometry. The table below compares the common approaches used for similar compounds.
| Method | Typical Application | Key Considerations |
|---|---|---|
| RP-HPLC/DAD [1] | Routine quantification of phenolic compounds when standards are available. | Robust and cost-effective; requires high purity standards for confident identification; may lack specificity for complex matrices. |
| LC-MS / LC-HR-MS [2] [3] [4] | High-specificity identification and quantification, ideal for complex biological samples and method development. | Provides high selectivity and sensitivity; enables structural confirmation; essential for distinguishing isomers; requires more expertise and expensive instrumentation. |
| UPLC-Q-TOF-MS [5] | Untargeted analysis, metabolite identification, and handling very complex samples. | Superior chromatographic resolution and accurate mass measurement; excellent for identifying unknown compounds in a mixture. |
For feruloylputrescine, LC-MS is highly recommended. It has been successfully used to identify this specific compound in eggplant, providing a proven path for your method development [4].
A validated method must demonstrate that it is suitable for its intended purpose. The following table outlines key parameters and target values, drawing from the rigorous validation of a method for 42 phenolic compounds [1].
| Parameter | Description | Target / Acceptable Value |
|---|---|---|
| Linearity | Ability to obtain test results proportional to analyte concentration. | Correlation coefficient ((R^2)) ≥ 0.99 [1]. |
| Precision | Closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) < 5% for repeatability [1]. |
| Recovery | Expresses the accuracy of the method, measured by spiking samples. | Typically 70-120% with consistent RSD [1]. |
| Selectivity/Specificity | Ability to accurately measure the analyte in the presence of other components. | Baseline resolution (Rs ≥ 1.5) from nearest peak [1]. |
| LOD & LOQ | Limit of Detection and Limit of Quantification. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ [1]. |
Here are answers to frequently asked questions regarding methodological challenges.
FAQ 1: How can I improve the separation of this compound from other similar compounds?
FAQ 2: What should I do if I suspect my compound is degrading during analysis?
FAQ 3: How can I confirm the identity of the this compound peak with certainty?
This is a generalized protocol for quantifying this compound in a plant material, based on methodologies used for related compounds [1] [4].
1. Sample Preparation
2. LC-MS Analysis
The workflow for this protocol can be summarized as follows:
To summarize the critical points for your method development:
| Prevention Strategy | Key Action Steps | Rationale & Supporting Evidence |
|---|---|---|
| Temperature Control [1] [2] | Keep samples at 4°C during preparation and -20°C to -80°C for storage. | Minimizes thermal degradation and preserves sample integrity between collection and analysis [1]. |
| Protease Inhibition [1] | Add a broad-spectrum, EDTA-free protease inhibitor cocktail to all preparation buffers. Remove inhibitors before trypsinization if doing downstream digestion. | Prevents protein and peptide degradation by cellular proteases. EDTA-free cocktails are recommended for compatibility [1]. |
| Chemical Stability | Ensure all buffers, detergents, and salts are MS-compatible and volatile (e.g., avoid TFA, phosphates; use formic acid, ammonium acetate). | Non-volatile modifiers cause signal suppression and contamination. Volatile modifiers are essential for Electrospray Ionization (ESI) MS [2]. |
| Sample Monitoring [1] | Validate sample integrity after each preparation step using Western Blot or Coomassie staining. | Confirms that this compound is not lost or degraded during processing, helping to pinpoint the stage of any issues [1]. |
| General Sample Integrity [1] [2] | Use filter tips, HPLC-grade water, and avoid detergents when cleaning glassware to prevent contamination. | Keratin and polymers are common contaminants that interfere with mass spectrometry detection [1]. |
To ensure your this compound remains stable throughout an experiment, follow this workflow and monitor integrity at each stage.
For reliable mass spectrometry results, proper sample preparation is critical. Adhere to these protocols based on your MS analysis technique.
This method is suitable for direct analysis of this compound.
Feruloylputrescine is a novel bioactive compound identified in orange peel. Its primary known bioactivity is the inhibition of trimethylamine (TMA) production, a gut microbiota-derived metabolite linked to cardiovascular disease [1] [2].
cntA/B enzyme complex in gut microbiota. This enzyme is crucial for converting dietary compounds (like L-carnitine) into TMA [1] [3].cntA/B enzyme, thereby reducing TMA and subsequent TMAO levels without necessarily altering the gut microbiota composition [1].FMO3) enzyme in the liver, which converts TMA to TMAO [1].The diagram below illustrates this primary pathway and potential experimental assessment points.
The table below summarizes the critical findings from the primary research, which can serve as a benchmark for your own work.
| Study Model | Treatment | Key Outcome Measured | Result & Efficacy | Citation |
|---|---|---|---|---|
| In Vitro & In Vivo | Orange Peel Polar Fraction (OPP) | Inhibition of TMA production | OPP, rich in this compound, showed stronger inhibitory effects on TMA production compared to the non-polar fraction. | [1] [2] |
| In Vitro & In Vivo | Orange Peel Polar Fraction (OPP) | Regulation of TMA/TMAO levels | Effectively reduced atherosclerosis-related markers (TMA and TMAO) in plasma and urine. | [1] [3] |
| In Vitro | This compound (isolated compound) | Inhibition of cntA/B enzyme |
Displayed the highest inhibitory activity on the cntA/B enzyme, identified as the primary bioactive compound. |
[1] |
Here are detailed methodologies based on the assays used to characterize this compound's bioactivity.
This protocol is fundamental for confirming the direct molecular target of this compound.
cntA/B enzyme activity.cntA/B enzyme or specific bacterial culture (e.g., E. coli expressing cntA/B).cntA/B inhibitor (if available).cntA/B enzyme with its substrate (L-carnitine) in appropriate buffer conditions.This workflow assesses the compound's activity in a whole biological system.
cntA/B Activity & FMO3 Expression: Analyze gut microbial cntA/B activity and hepatic FMO3 mRNA expression levels post-sacrifice.Q1: Why is my this compound extract showing low efficacy in the in vivo model?
Q2: How can I confirm that the observed effect is specifically due to this compound and not other compounds?
cntA/B inhibition assay) and in vivo experiments using purified this compound alongside your complex extract. The pure compound should recapitulate the inhibitory activity.Q3: The in vitro cntA/B inhibition is strong, but in vivo TMAO reduction is minimal. What could be wrong?
cntA/B inhibition is working, but host FMO3 liver activity is exceptionally high and may need to be co-targeted [1].The existing research opens several paths for optimization, which your technical center could explore:
FMO3 inhibitors to see if a multi-target approach yields stronger TMAO suppression.cntA/B enzyme is active.
The table below summarizes effective solvents and conditions for extracting feruloylputrescine, primarily from maize-based materials, based on research findings.
| Solvent | Efficiency & Notes | Optimal Conditions | Source Material |
|---|---|---|---|
| Methylene Chloride | Highly effective; "Corn bran oil" contained 14% DFP and 3% CFP. [1] | Accelerated Solvent Extraction (ASE) with elevated temperatures. [1] | Corn bran, corn fiber. [1] |
| Ethanol | Effective, enhanced by elevated temperatures. [1] | Accelerated Solvent Extraction (ASE) with elevated temperatures. [1] | Corn bran, corn fiber. [1] |
| Chloroform/Methanol | Used in initial extractions, yielded common lipids and this compound. [1] | Standard Bligh and Dyer method for total lipid extraction. [1] | Corn bran, corn fiber. [1] |
| Deep Eutectic Solvent (DES) | Glycerol:Lactic acid (2:1). High efficiency for polyphenols from corn pericarp; requires UAE. [2] | Combine with Ultrasound-Assisted Extraction (UAE). Optimal parameters: 60°C, 10 min, 42.7% water in DES. [2] | Purple corn pericarp. [2] |
| Hexane | Ineffective; did not extract any detectable this compound. [1] | Not applicable. | - |
Here is a detailed methodology based on the use of accelerated solvent extraction, which has been shown to greatly enhance yield. [1]
The diagram below outlines the core steps for this compound extraction from corn bran using a hot solvent like methylene chloride or ethanol.
Q1: My HPLC analysis shows low recovery of this compound. What could be wrong?
Q2: How can I purify this compound after extraction for biological activity testing? The literature indicates that a rapid purification method can be developed, likely leveraging techniques like Solid-Phase Extraction (SPE). [1] A general SPE workflow involves conditioning a sorbent, loading the sample, washing away impurities, and then eluting the target analyte. [3] Method development would be needed to select the optimal sorbent (e.g., C18 for reversed-phase) and elution solvents. [3] [4]
Q3: Are there any greener alternatives to traditional organic solvents for this extraction? Yes, research into extracting similar polyphenols from purple corn pericarp shows that Deep Eutectic Solvents (DES) combined with Ultrasound-Assisted Extraction (UAE) are highly effective and more environmentally friendly. [2] A DES composed of glycerol and lactic acid (2:1 molar ratio) has been successfully optimized for this purpose. [2]
Q1: What are the documented storage conditions for feruloylputrescine?
A commercial supplier provides specific storage recommendations for this compound powder and solutions, as summarized in the table below [1].
| Form | Condition | Recommended Storage Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| Solution (solvent) | -80°C | 6 months |
| Solution (solvent) | -20°C | 1 month |
Key Handling Note: The product is reported to be stable at ambient temperature for a few days during ordinary shipping, but for long-term storage, the recommended freezer temperatures should be followed [1].
Q2: What solvents can I use for this compound, and how do I prepare stock solutions?
The solubility data suggests that this compound may dissolve in DMSO, and also lists water, ethanol, and DMF as potential solvents [1].
For in vitro or in vivo work, proper formulation is critical. The table below outlines example formulations from the supplier. Note: These are general examples and should be optimized for your specific application [1].
| Purpose | Formulation Example (Volume Ratio) |
|---|---|
| Injection (IP/IV/IM/SC) | DMSO : Tween 80 : Saline = 10 : 5 : 85 |
| Injection (Alternative) | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 |
| Oral Administration | Suspend in 0.5% Carboxymethylcellulose sodium (CMC Na) |
Molarity Calculator Example: To prepare a 5 mL stock solution of 10 mM this compound (MW = 264.32 g/mol) in DMSO:
While direct stability studies on this compound are not available in the search results, you can establish the stability profile in your specific experimental conditions using the following workflow.
Stability-Indicating Assay Protocol:
Understanding the compound's mechanism can inform why stability matters for your experimental outcomes.
Reported Bioactivity: Feruloyl putrescines have been studied for their chemopreventive effects, acting as potent inducers of Phase II detoxifying enzymes like Quinone Reductase (QR) [2]. This activity is attributed to their structure as Michael acceptors, which can react with cellular nucleophiles [2]. They also exhibit antioxidant, anti-inflammatory, and antimelanogenic properties [2].
The following diagram illustrates the hypothesized mechanism based on its Michael acceptor property, which is also the likely pathway for its own degradation and instability.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in stock solution | Solvent evaporation or supersaturation at low temperatures. | Warm solution to room temperature and vortex. If precipitate remains, briefly sonicate. Re-prepare stock if needed. |
| Loss of biological activity after storage | Compound degradation in solution. | Use fresh aliquots from powder. Avoid repeated freeze-thaw cycles by making single-use aliquots. Verify concentration and purity via HPLC. |
| Inconsistent experimental results | Uncontrolled degradation or improper formulation for in vivo studies. | Standardize storage times for working solutions. For in vivo work, use freshly prepared formulations from the table above and ensure uniform administration [1]. |
Here are answers to common questions researchers encounter when designing and analyzing enzyme inhibition experiments.
Q1: What are the key mechanisms of enzyme inhibition I should consider? Understanding the inhibition mechanism is fundamental to accurate kinetic analysis. The mechanism determines the mathematical model you will use for parameter estimation [1]. The table below summarizes the primary types of reversible inhibition:
| Mechanism | Effect on Km (Apparent) | Effect on Vmax (Apparent) |
|---|---|---|
| Competitive | Increases | Unchanged |
| Non-competitive | Unchanged | Decreases |
| Uncompetitive | Decreases | Decreases |
Analysis based on these models shows that, for inhibitors with the same inhibition constant (Ki), competitive inhibitors generally pose a higher potential for significant interactions compared to non-competitive ones [1].
Q2: How can I drastically reduce the number of experiments needed for accurate inhibition analysis? A new method developed by researchers at KAIST and Chungnam National University, published in June 2025, can replace dozens of traditional experiments with just one.
Q3: Why might my traditional enzyme kinetics model fail to capture complex reaction dynamics? Traditional integer-order models (like Michaelis-Menten) assume the reaction rate depends only on the current state of the system. However, enzymatic reactions in real biological systems often exhibit memory effects and hereditary properties, meaning past states influence current dynamics.
Advanced modeling with variable-order fractional derivatives incorporates these memory effects and can account for time-dependent behaviors like slow conformational changes in the enzyme or allosteric regulation. This leads to a more precise characterization of biological catalytic processes, which is critical for optimizing applications in pharmaceuticals and biotechnology [3].
Q4: How does temperature impact enzyme activity and stability in long-term processes? Temperature has a dual effect on enzymatic processes. It directly influences the catalytic activity of the enzyme, but it also affects long-term deactivation kinetics [4]. For processes that run for extended periods, such as in bioreactors, optimizing for temperature is crucial to balance high reaction rates with maintaining enzyme stability over time.
For a visual summary of the methodological choice, see the workflow below. This incorporates the traditional multi-experiment approach alongside the novel single-experiment method.
Troubleshooting Common Issues:
This groundbreaking protocol is based on the 2025 research by Jang et al. [2].
Principle: Through mathematical analysis of error propagation in conventional methods, the researchers found that over half the data typically collected adds no value. A single, optimally chosen inhibitor concentration provides the most robust data for precise Ki estimation.
Protocol Steps:
Advantages:
This compound is a hydroxycinnamic acid amide, first identified in citrus plants [1]. You will find it in various plants, including maize (corn) kernels, citrus leaves and fruits, and the bark of Magnolia officinalis [2] [3] [1].
A critical property to monitor during your purification is its photo-isomerization. The biologically active trans-feruloylputrescine can isomerize to the cis- form upon exposure to light. This is not just a degradation issue; the ratio of trans to cis isomers can serve as a marker for the light exposure history of your sample [4].
Here are detailed methodologies for extracting and purifying this compound, adapted from published research.
This protocol, based on the work of Moreau et al. (2001), is highly effective for plant tissues like corn bran, a rich source of this compound and its analog, dithis compound [2].
For citrus juices, leaves, or other plant materials, the following approach is recommended.
The following table summarizes the core analytical techniques used for this compound identification and quantification.
| Technique | Application & Key Findings | Experimental Parameters / Conditions |
|---|---|---|
| HPLC with UV/MS Detection | Profiling lipid extracts; identifying DFP/CFP via UV 320 nm absorbance and MS confirmation [2]. | Column: C18 reverse-phase. Detection: Photodiode Array (PDA), UV 320 nm. MS: LC-MS for mass confirmation. |
| HPLC-ESI-MSn | Screening and characterizing alkaloids/amides in complex plant extracts (e.g., Magnolia officinalis) [3]. | Ionization: Electrospray Ionization (ESI). Analysis: MS and MS/MS spectra for structural elucidation. |
| NMR Spectroscopy | Definitive structural identification, including differentiation of trans/cis isomers [3] [4]. | Experiments: 1D ((^1)H, (^{13})C) and 2D (HSQC, HMBC) NMR. |
Here are solutions to specific problems you might encounter during purification.
Problem: Low recovery yield from plant tissue.
Problem: Unexpected compounds or degradation peaks in HPLC.
Problem: Need to isolate this compound from a crude extract.
The diagram below summarizes the complete purification and analysis workflow.
This table consolidates strategies to resolve specific challenges during LC-MS analysis.
| Issue | Possible Cause | Troubleshooting Strategy | Key References |
|---|
| Poor Peak Shape (Tailing/Broadening) | - Secondary interactions with residual silanols
Here are established methodologies you can adapt for this compound analysis.
This protocol is adapted from a study investigating metabolites in wheat, which successfully detected hydroxycinnamic acid amides like this compound [2].
This workflow supports the reliable profiling of metabolites.
For your technical support center, the following diagram illustrates the logical steps a researcher should follow to confidently identify this compound in their samples.
The core challenge in identifying this compound lies in moving from a raw mass and fragmentation pattern to a confident identity. As the workflow shows, this involves:
The search results confirm this compound as a significant plant compound and provide some context for its function, which is a starting point for understanding its behavior in experiments.
| Aspect | Details |
|---|---|
| Compound Class | Phenolamide (a conjugate of ferulic acid and the polyamine putrescine) [1] |
| Initial Discovery | First identified in grapefruit leaves and juice (originally named "subaphylline"), and later in some sweet orange and grapefruit varieties [2] |
| Documented Roles | Involved in plant defense responses against pathogens and insect herbivores [3] [1]. Levels can be influenced by factors like silicon supplementation and herbivore attack in rice [3]. |
Since direct guides are unavailable, you can build your technical support content by synthesizing information from the broader scientific literature. Here is a suggested approach:
Based on the role of this compound in plant defense, here is a generalized experimental workflow that could be used to study it. You can use this as a template to identify steps where variability might be introduced.
Feruloylputrescine's stability during processing is influenced by several key factors. The table below summarizes the main challenges and the corresponding evidence-based countermeasures you can implement.
| Stability Challenge | Mechanism / Cause | Recommended Countermeasure | Key Supporting Evidence |
|---|---|---|---|
| Alkaline Conditions [1] | Degradation and structural changes due to high pH. | Optimize and control pH during extraction; avoid prolonged exposure to alkaline environments. | Study on nixtamalization (alkaline cooking) showed process decreased bioactive content [1]. |
| High-Temperature Extraction [2] | Potential thermal degradation of the compound. | Use accelerated solvent extraction with moderate temperatures and appropriate solvents (e.g., methylene chloride, ethanol) [2]. | Hot solvent extraction effective, but temperature control is key [2]. |
| Oxidative Degradation | Susceptibility to oxidation, leading to loss of activity. | Use antioxidants in extraction buffers, work under inert atmosphere (e.g., nitrogen), and store extracts at low temperatures. | General susceptibility of phenolic compounds to oxidation is well-known [3]. |
| Solvent Polarity Mismatch [3] [2] | Low yield and failure to extract from the matrix. | Use polar solvents like methanol, ethanol, or methylene chloride. Avoid non-polar solvents like hexane [2]. | Hexane failed to extract this compound, while polar solvents were successful [3] [2]. |
Here are detailed methodologies for key experiments to evaluate and monitor this compound stability in your processes.
This protocol is designed for maximum recovery and accurate quantification.
m/z 409 [M-H]⁻ (p-coumaroyl-feruloylputrescine) and m/z 439 [M-H]⁻ (dithis compound) [3].This method assesses the impact of alkaline conditions on stability.
This cell-based assay confirms if the processed compound retains its expected biological function.
Q1: What are the primary sources for extracting this compound? The most abundant source is the pericarp and aleurone layers of maize (corn) kernels [4] [2]. It is also found in other plants like eggplant and goji berries (Lycium barbarum) [5] [6].
Q2: Why is my extraction yield of this compound low? The most common reason is using an inappropriate solvent. Hexane and other non-polar solvents are ineffective [2]. For high yield, use polar solvents like methanol, ethanol, or methylene chloride, preferably with elevated temperature and pressure [3] [2].
Q3: How can I stabilize this compound in my final product or extract? To enhance stability, you can:
Q4: Does this compound retain its bioactivity after processing? Yes, if processed correctly. Studies show that properly extracted this compound maintains potent bioactivity, including anti-inflammatory and chemopreventive properties, such as inducing Phase II enzymes like Quinone Reductase [1] [6].
The following diagrams outline the core workflows for optimizing extraction and assessing stability, integrating the protocols and FAQs above.
Optimization workflow for high-yield extraction of this compound.
A two-pronged approach to comprehensively assess this compound stability after processing.
A 2024 study identified Feruloylputrescine, a compound found in orange peel, as a novel, natural agent that inhibits TMAO production. [1] [2]
The table below summarizes the key experimental findings and the proposed mechanism of action for this compound.
| Aspect | Experimental Findings for this compound |
|---|---|
| Source | Polar fraction of orange peel extract (OPP) [1]. |
| Primary Molecular Target | cntA/B enzyme (microbial TMA lyase) [1]. |
| Mechanism of Action | Suppresses the activity of the cntA/B enzyme in gut microbiota, which is responsible for converting dietary nutrients (e.g., L-carnitine) into Trimethylamine (TMA), the precursor of TMAO [1]. |
| Key In Vitro/In Vivo Data | - The Orange Peel Polar fraction (OPP), rich in this compound, effectively inhibited TMA and TMAO production in mice treated with L-carnitine.
For context, the broader field researches several strategies to lower TMAO levels. The following diagram outlines these main therapeutic avenues, which provide a framework for comparing future synthetic inhibitors.
The table below categorizes these alternative strategies based on recent reviews. [3] [4]
| Strategy | Approach | Example Agents / Methods |
|---|---|---|
| Direct cntA/B Inhibitors | Block the microbial enzyme that produces TMA. | This compound (this is the primary example from recent research) [1]. |
| FMO3 Inhibitors | Block the host liver enzyme that converts TMA to TMAO. | Discussed as a target, but specific synthetic inhibitors are an area of active research [5] [4]. |
| Microbiota Modulators | Use dietary compounds to change the gut microbial community, reducing TMA-producing bacteria or their activity. | Prebiotics (e.g., fructooligosaccharides), Phytochemicals (e.g., resveratrol, berberine, other polyphenols) [3] [4]. |
| Dietary Precursor Restriction | Reduce intake of TMAO precursors. | Limiting red meat, eggs, and other animal products [6] [7]. |
For a professional audience, here are the core methodologies used in the studies cited, which are standard for evaluating TMAO inhibitors.
This compound represents a promising new avenue in the search for natural, food-derived TMAO inhibitors. Its targeted action on the microbial cntA/B enzyme, without drastically altering the gut microbiome, is a significant finding [1].
However, several questions remain for the research community to address:
The table below summarizes the experimental findings for feruloylputrescine (from eggplant) and green tea catechins, highlighting their different research contexts and targets.
| Feature | This compound (from Eggplant) | Green Tea Catechins |
|---|---|---|
| Key Active Compound | N-trans-feruloylputrescine (a phenolamide) [1] [2] | (-)-Epigallocatechin gallate (EGCg), (-)-Epigallocatechin (EGC), (-)-Epicatechin gallate (ECg) [3] [4] |
| Primary Research Focus | Aging-related skin odor and skin cell protection [1] [2] | Oral malodor (volatile sulfur compounds) and food odors [5] [6] [4] |
| Target Odor Compounds | 2-Nonenal (an unsaturated aldehyde causing "old-age odor") [1] [2] | Methyl mercaptan (CH3SH), Hydrogen Sulfide (H2S) [5] [6] [4], Ammonia, Ethylamine [4] |
| Mechanism of Action | - Scavenging: Directly binds to and eliminates 2-nonenal [1].
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
For this compound (2-Nonenal Scavenging): The deodorizing assessment was conducted in the context of protecting skin keratinocytes [1] [2].
For Green Tea Catechins (Oral Malodor): The experiments focused on in vitro systems simulating oral conditions [5] [6] [4].
The following diagram illustrates the distinct pathways through which this compound and green tea catechins exert their deodorizing effects, based on the experimental findings.
The compiled data reveals distinct applications and highlights specific gaps for future research.
The following table summarizes what is currently known about this compound's anti-atherosclerotic potential based on a recent study:
| Aspect | Current Findings |
|---|---|
| Source | Identified in the polar fraction of orange peel extract [1] [2] |
| Proposed Mechanism | Inhibits the microbial enzyme cntA/B in the gut, reducing the production of Trimethylamine (TMA) [1] [2] |
| Downstream Effect | Lower TMA leads to reduced levels of TMA N-oxide (TMAO) in the liver [1] |
| Significance | TMAO is a pro-atherogenic metabolite; high levels predict future cardiovascular disease [1] [2] |
| Validation Level | In vitro (lab-based) assays and in vivo assays (likely in microorganisms). Not yet tested in animal disease models [1] [2]. |
To bridge the current research gap, this compound would need to be tested in established animal models of atherosclerosis. The workflow below outlines the key stages for this validation process.
To strengthen the case for this compound, future research should focus on:
This compound has been identified in several plant species. The table below summarizes the plants where it has been detected and its relative context.
| Plant Source | Part Identified | Key Contextual Notes |
|---|---|---|
| Maize/Corn (Zea mays) | Kernels, bran, fiber [1] [2] | Often found alongside other conjugates (e.g., dithis compound); abundant in corn bran oil (hot methylene chloride extraction) [2]. |
| Rice (Oryza sativa) | Leaves (induced) [3] | Key component of defense response; its biosynthesis is targeted by pests to suppress plant immunity [3]. |
| Citrus | Leaves and fruit [4] | One of the earliest identified sources; originally called "subaphylline" [4]. |
| Potato (Solanum tuberosum) | Wound-healing tuber tissue [5] | Produced as part of the temporal defense response against bacterial infection post-wounding [5]. |
While a cross-source efficacy comparison is unavailable, research shows this compound and related compounds are active in plant defense and possess antimicrobial properties.
Os4CL5 gene, reducing this phenolamide and making the plant more susceptible [3]. This indicates its direct efficacy as an anti-herbivore agent.The following diagram illustrates the established role of this compound in the rice defense mechanism, a key pathway for understanding its function.
For antimicrobial testing, a common methodology involves:
| Feature | Feruloylputrescine | Other Hydroxycinnamic Acid Amides (HCAAs) | Simple Polyamines (e.g., Putrescine, Spermidine) |
|---|---|---|---|
| Chemical Structure | Conjugate of ferulic acid and putrescine [1] [2] | Diverse conjugates (e.g., p-coumaroyl-feruloylputrescine, dithis compound) [1] [3] | Free, unconjugated aliphatic amines (e.g., Putrescine, Spermidine, Spermine) [2] |
| Primary Known Functions | - Antimicrobial activity (highly bactericidal to Candidatus Liberibacter asiaticus) [4]
To ensure your research is reproducible, here are the detailed methodologies from the pivotal studies cited above.
This study identified this compound's bactericidal properties through a combination of spatial metabolomics and in vitro bioassays.
These studies investigated the role of HCAAs, including compounds like dithis compound, in drought and lodging resistance.
SlMYB13 as a positive regulator of the identified gene clusters.1H-NMR spectra were acquired using a Bruker Avance III 600 MHz spectrometer with a NOESY-1D pulse sequence for water suppression.The biosynthesis and function of this compound and other HCAAs can be integrated into a plant's stress response pathway, as shown below.
The table below summarizes the information available from recent scientific publications:
| Aspect | Available Data from Search Results |
|---|---|
| Compound Type | A polyamine conjugate, derived from hydroxycinnamic acid (ferulic acid) and putrescine [1]. |
| Natural Source | Identified in the ethanolic extract of Lycium ruthenicum Murr. fruit [1]. |
| Potential Origin | May be a metabolite of caffeoyl-spermidine in L. ruthenicum [1]. |
| Reported Activity | Anti-aging activity observed in a Caenorhabditis elegans model [1]. |
| Mechanism Insight | Associated with the regulation of glycine, serine, and threonine metabolism, and potentially acts via dietary restriction mechanisms [1]. |
The most concrete data comes from a study on Lycium ruthenicum extract (which contains feruloyl putrescine) in Caenorhabditis elegans [1]. The methodology provides a template for the types of experiments used to profile bioactive compounds.
The current evidence for feruloyl putrescine's pharmacology is preliminary. To build a profile that can be meaningfully compared to conventional drugs, future research should focus on:
Since the exact signaling pathways for feruloyl putrescine are not yet mapped in the literature, creating a scientifically valid diagram is not possible. However, based on its structure and the context from the study, you could hypothesize a research pathway for investigation. The following diagram illustrates this proposed investigative workflow:
The table below summarizes the available safety information for Feruloylputrescine from scientific literature.
| Aspect | Available Data | Source/Context |
|---|---|---|
| Acute Toxicity (Rodent) | No observed adverse effects in male mice at tested dose (10 mg/kg) [1]. | University of Florida study on cardiovascular health [1]. |
| Regulatory Status | Natural orange peel extracts are considered safe for human consumption by the FDA [2]. | UF study notes safe status of source material [2]. |
| Source Material Warnings | Whole orange peels can contain high pesticide residue; may cause GI upset (bloating, cramps) if consumed directly [1]. | Medical News Today article citing dietitian warning [1]. |
| Drug Interaction Potential | Orange peel extract and orange juice can have major interactions with cardiovascular drugs (e.g., statins), antibiotics, and beta-blockers [1]. | Medical News Today article citing dietitian warning [1]. |
While direct safety comparisons are lacking, the following tables summarize key experimental findings that inform its bioactivity profile. The compound has been tested in different models, showing diverse potential health benefits.
Table 1: Experimental Evidence for Bioactivity of this compound
| Reported Activity | Experimental Model | Key Finding | Source |
|---|---|---|---|
| Cardiovascular Health | In vitro enzyme assay; follow-up in 10 male mice. | Inhibits the enzyme responsible for producing TMA, a precursor to the cardiovascular risk factor TMAO [2] [1]. | Journal of Agricultural and Food Chemistry |
| Chemoprevention | In vitro assay using mouse hepatoma cells (Hepa1c1c7). | Induced the phase II detoxifying enzyme, Quinone Reductase (QR). A concentration of 18.9 μg/mL was required to double QR activity (CD value) [3]. | Journal of Cereal Science |
| Skin Protection | In vitro assay with human keratinocytes. | Protected skin cells from damage and reduced reactive oxygen species (ROS) induced by the age-related compound 2-nonenal [4]. | Molecules |
Table 2: Comparison of this compound Sources and Concentrations
| Source | Context/Extraction Method | Relevance for Safety & Efficacy |
|---|---|---|
| Orange Peel | Polar fraction extract [2]. | The most researched source in the context of cardiovascular safety and efficacy. The extract is a defined material for future studies. |
| Corn Fiber / Nejayote | Alkaline hydrolysis of wastewater from maize processing [3]. | Highlights an industrial byproduct as a potential source. The alkaline process may affect the compound's form and requires specific characterization. |
| Eggplant | Identified in fruit, leaf, stem, and root extracts [4]. | Shows the compound's presence in a common food vegetable, contributing to the overall dietary exposure and safety profile. |
For researchers aiming to replicate or build upon these findings, here are the summarized methodologies for the key assays cited.
The current research landscape reveals significant gaps that must be addressed to establish a definitive safety profile.
The most critical data gaps for a safety assessment are the lack of systematic toxicology studies (including chronic toxicity and carcinogenicity), ADME (Absorption, Distribution, Metabolism, Excretion) profiles, and a clear understanding of its mechanism of action and potential for drug interactions beyond the known risks of orange juice.